3-Hydroxy-1,3-diphenylbutan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1,3-diphenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(18,14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNBPSVTHPEZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501314 | |
| Record name | 3-Hydroxy-1,3-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-70-2 | |
| Record name | 3-Hydroxy-1,3-diphenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one (CAS: 6397-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3-Hydroxy-1,3-diphenylbutan-1-one (CAS number 6397-70-2). It details its chemical and physical properties, synthesis methodologies, and available spectral data. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry. While the compound is a known chemical entity, this guide also highlights the current gap in the literature regarding its biological activity and potential applications in drug development.
Chemical and Physical Properties
This compound is a keto-alcohol with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol .[1][2] Its structure features a butane (B89635) backbone with a hydroxyl group at the 3-position and two phenyl substituents at the 1 and 3-positions, and a ketone at the 1-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6397-70-2 | [1][2] |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |
| Molecular Weight | 240.30 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | [2] |
| InChI | InChI=1S/C16H16O2/c1-16(18,14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 | [1] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 240.115029749 | [2] |
| Complexity | 275 | [2] |
Synthesis Protocols
The primary route for the synthesis of this compound is through an aldol (B89426) condensation reaction.
Self-Condensation of Acetophenone (B1666503)
One potential method for the synthesis of this compound is the self-aldol condensation of acetophenone.[3] This reaction is typically base-catalyzed, where an enolate of acetophenone attacks the carbonyl group of a second acetophenone molecule.
Experimental Protocol (Illustrative for a related Aldol Condensation):
The following is a general procedure for a mixed aldol condensation between acetophenone and p-anisaldehyde, which can be adapted for the self-condensation of acetophenone.[4]
-
Reactant Preparation: In a 125 mL Erlenmeyer flask, place an equimolar amount of acetophenone.
-
Reaction Initiation: Add a solution of sodium hydroxide (B78521) in methanol (B129727) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction is typically quenched with a weak acid and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired β-hydroxy ketone.
Synthesis from 1-styrenyloxytrimethylsilane and Acetophenone
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data (Comparative Analysis)
Specific, detailed spectral data for this compound is not widely published. However, data from closely related analogs can provide valuable insights for characterization.
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted/Comparative Data |
| ¹H NMR | Expected signals for aromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the hydroxyl proton, a singlet for the methyl protons, and signals for the methylene (B1212753) protons. The chemical shifts will be influenced by the specific solvent used. |
| ¹³C NMR | Expected signals for the carbonyl carbon (~200 ppm), aromatic carbons (~125-140 ppm), the carbon bearing the hydroxyl group, and the aliphatic carbons. |
| FT-IR | Characteristic absorption bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-C bonds of the aromatic rings. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 240 is expected. Common fragmentation patterns would likely involve the loss of water (m/z = 222), a methyl group (m/z = 225), or cleavage adjacent to the carbonyl group. |
Biological Activity and Drug Development Potential
As of the date of this guide, there is a notable absence of published research detailing the biological activity, pharmacological properties, cytotoxicity, or enzyme inhibition of this compound. While structurally related compounds, such as chalcones (α,β-unsaturated ketones), have been extensively investigated for a wide range of biological activities including anticancer, antioxidant, and anti-inflammatory properties, it is crucial to note that these activities cannot be directly extrapolated to this compound without empirical evidence.
The presence of a β-hydroxy ketone moiety suggests that this compound could be a synthetic intermediate for the creation of more complex molecules, including chalcones through a dehydration reaction.
Caption: Potential role as a synthetic intermediate for biologically active compounds.
Conclusion
This compound is a well-defined chemical compound with established synthesis routes. This technical guide has summarized its key chemical and physical properties and provided an overview of its synthesis. The significant gap in the scientific literature regarding its biological and pharmacological profile presents an opportunity for future research. Investigators are encouraged to explore the potential of this molecule, either as a bioactive compound itself or as a key intermediate in the synthesis of novel therapeutic agents. Further studies are warranted to elucidate its potential role in drug discovery and development.
References
physical and chemical properties of 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1,3-diphenylbutan-1-one is a β-hydroxy ketone that belongs to the broader class of organic compounds known as aldol (B89426) adducts. Its structure, featuring two phenyl groups and a hydroxyl moiety, suggests potential for diverse chemical reactivity and biological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a general synthetic approach, and discusses the biological context of related compounds due to the current lack of specific data for the title compound.
Core Data
Table 1: Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Not available | |
| CAS Number | 6397-70-2 | PubChem[1] |
| Molecular Formula | C₁₆H₁₆O₂ | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis
The primary synthetic route to this compound is the aldol condensation reaction.[2] This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds, in this case, likely acetophenone (B1666503) and a derivative.
General Experimental Protocol: Aldol Condensation
The following is a generalized protocol for a base-catalyzed aldol condensation that can be adapted for the synthesis of this compound.
Materials:
-
Acetophenone
-
A suitable second carbonyl compound (e.g., another molecule of acetophenone or a different ketone/aldehyde)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol (B145695) or other suitable solvent
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolve the carbonyl compounds in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular synthesis.
Chemical and Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is scarce in the public domain. However, based on its structure, the following spectral characteristics would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methyl group, methylene (B1212753) protons, a methine proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, the methylene carbon, and the aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds of the phenyl rings.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity, pharmacological properties, or associated signaling pathways of this compound. However, the broader classes of compounds to which it belongs, such as β-hydroxy ketones and chalcone (B49325) derivatives, have been the subject of extensive research.
Context from Related Compounds
-
Chalcones and their analogues: These compounds, which are α,β-unsaturated ketones, are biosynthetically related to aldol products. They have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The cytotoxicity of many chalcone derivatives against various cancer cell lines has been well-documented.[3][4][5]
-
β-Hydroxy Ketones: This structural motif is found in numerous biologically active natural products and synthetic compounds. The ketone body β-hydroxybutyrate, for instance, plays a crucial role in cellular energy metabolism and has been shown to have signaling functions, including the regulation of oxidative stress and inflammation.[7][8][9][10]
The presence of the β-hydroxy ketone functionality in this compound suggests that it could potentially interact with biological systems, but this remains to be experimentally verified.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via an aldol condensation reaction.
References
- 1. This compound | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foundmyfitness.com [foundmyfitness.com]
- 8. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foundmyfitness.com [foundmyfitness.com]
- 10. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
3-Hydroxy-1,3-diphenylbutan-1-one molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 3-Hydroxy-1,3-diphenylbutan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines a general synthetic approach and the requisite analytical techniques for characterization, based on established chemical principles, due to the limited availability of specific experimental data in published literature.
Molecular Identity and Properties
This compound, a β-hydroxy ketone, possesses the molecular formula C₁₆H₁₆O₂.[1][2] Its identity is further defined by its IUPAC name, this compound, and its CAS Registry Number, 6397-70-2.[1][2]
Molecular Structure
The structure of this compound consists of a four-carbon butane (B89635) backbone. A carbonyl group is located at the C1 position, and a hydroxyl group is attached to the C3 position. Additionally, there are two phenyl group substituents, one at the C1 position and another at the C3 position.
References
Spectroscopic Analysis of 3-Hydroxy-1,3-diphenylbutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
IUPAC Name: 3-Hydroxy-1,3-diphenylbutan-1-one Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol CAS Number: 6397-70-2
The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals: a ketone, a tertiary alcohol, and two phenyl rings.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 8.0 | Multiplet | 10H | Aromatic protons (two phenyl groups) |
| ~5.0 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~3.0 - 3.5 | Multiplet (AB quartet) | 2H | Methylene protons (-CH₂) |
| ~1.7 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~200 | Quaternary | Carbonyl carbon (C=O) |
| ~125 - 145 | Aromatic | Aromatic carbons |
| ~75 | Quaternary | Carbon bearing the hydroxyl group and methyl group |
| ~50 | Methylene | Methylene carbon (-CH₂) |
| ~30 | Methyl | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Significant IR Absorption Peaks (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1200 - 1000 | Medium-Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Expected Mass Spectrometry Fragmentation
| m/z (mass-to-charge ratio) | Interpretation |
| 240 | Molecular ion [M]⁺ |
| 225 | [M - CH₃]⁺ |
| 120 | [C₆H₅C(OH)CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Filter the solution into a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Acquire ¹H NMR and ¹³C NMR spectra using a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H.
-
For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Interpretation:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical pathway for structural elucidation using spectroscopic data.
synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one from acetophenone
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one from Acetophenone (B1666503)
Introduction
The synthesis of this compound, an aldol (B89426) adduct, is a classic example of a base-catalyzed self-aldol condensation reaction. This process involves the carbon-carbon bond formation between two molecules of acetophenone, where one acts as a nucleophilic enolate and the other as an electrophilic carbonyl compound. This reaction is fundamental in organic chemistry for building larger, more complex molecules from simpler precursors.[1] The resulting β-hydroxy ketone is a valuable intermediate in the synthesis of various organic compounds, including the α,β-unsaturated ketone known as dypnone, which is formed upon dehydration.[2] This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, detailed experimental protocols, and relevant quantitative data for researchers in organic synthesis and drug development.
Reaction Mechanism: Base-Catalyzed Self-Aldol Condensation
The synthesis proceeds via a base-catalyzed aldol condensation mechanism. The reaction can be dissected into three primary steps:
-
Enolate Formation : A strong base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from one molecule of acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second acetophenone molecule. This results in the formation of an alkoxide intermediate.
-
Protonation : The alkoxide intermediate is subsequently protonated by a water molecule (formed in the initial deprotonation step), yielding the final product, this compound, and regenerating the hydroxide catalyst.
Quantitative Data
Physicochemical Properties
The key physical and chemical properties of the target compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 6397-70-2 | [4] |
| Molecular Formula | C₁₆H₁₆O₂ | [3][4][5] |
| Molar Mass | 240.30 g/mol | [3][6] |
| Exact Mass | 240.115029749 Da | [3][4] |
| Complexity | 275 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for product characterization. While specific peak values are database-dependent, the availability of key spectra is noted.
| Spectrum Type | Availability | Source |
| ¹³C NMR | Available | [6][7] |
| GC-MS | Available | [6] |
| IR (Vapor Phase) | Available | [6] |
Experimental Protocols
The following section details a standard laboratory procedure for the synthesis of this compound. This protocol is a composite based on established methods for aldol condensations.[8]
Materials and Reagents
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Synthesis Procedure
-
Preparation of Base Solution : Prepare a 10% NaOH solution by dissolving the required amount of NaOH in a 50:50 mixture of deionized water and 95% ethanol.[9]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, combine acetophenone with 95% ethanol. Stir the mixture to ensure complete dissolution.[8][10]
-
Initiation of Reaction : Cool the flask in an ice bath. While stirring vigorously, slowly add the prepared NaOH solution to the chilled acetophenone solution. The slow addition is critical to control the exothermic reaction and prevent unwanted side reactions.[9]
-
Reaction Progression : Continue stirring the mixture in the ice bath. The reaction progress can be monitored by the formation of a precipitate.[9] The reaction time may vary, typically ranging from 30 minutes to several hours.[8][9]
-
Workup - Isolation of Crude Product :
-
Once the reaction is complete, add ice-cold water to the mixture to quench the reaction and precipitate the product fully.[10][11]
-
Neutralize any remaining NaOH by carefully adding 10% HCl until the solution is neutral to pH paper.[10]
-
Collect the solid crude product by vacuum filtration using a Buchner funnel.[9][12]
-
Wash the collected solid thoroughly with cold water to remove any residual salts and base.
-
-
Purification :
-
The most common method for purification is recrystallization. Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot 95% ethanol required to dissolve it completely.[8][9][12]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.[8]
-
-
Analysis :
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy to confirm its identity and purity.[12]
-
Factors Influencing Yield and Purity
The success of the synthesis is dependent on several factors that can influence both the yield and the purity of the final product.
-
Temperature : Low temperatures (i.e., using an ice bath) are generally preferred. This helps to control the exothermic nature of the reaction and favors the formation of the aldol addition product over the dehydrated condensation product (dypnone).[9] Excessively high temperatures can promote side reactions and product degradation.
-
Base Concentration : The base must be strong enough to efficiently deprotonate the α-carbon of acetophenone.[9] However, using too high a concentration can lead to an increase in side reactions.
-
Addition Rate : A slow, dropwise addition of the base to the ketone solution is crucial. A rapid addition can lead to uncontrolled enolate formation and self-condensation, resulting in a complex mixture and a lower yield of the desired product.[9]
-
Solvent-Free Conditions : As an alternative, solvent-free or mechanochemical methods have been developed. These "green chemistry" approaches involve grinding the reactants (acetophenone and solid NaOH) together in a mortar and pestle, which can lead to high yields while minimizing solvent waste.[12] However, under these conditions, different products may sometimes be favored compared to solution-phase reactions.[2]
Conclusion
The is a robust and well-established example of the aldol condensation. By carefully controlling reaction parameters such as temperature, reagent concentration, and addition rates, high yields of the purified product can be achieved. The methodologies and data presented in this guide offer a comprehensive technical resource for researchers engaged in organic synthesis, providing the foundational knowledge required for the successful preparation and characterization of this important β-hydroxy ketone intermediate.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-Hydroxy-1,3-diphenylbutan-2-one | C16H16O2 | CID 102141894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. studylib.net [studylib.net]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ochem.weebly.com [ochem.weebly.com]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide on the Aldol Condensation Mechanism for 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a detailed examination of the mechanism for the formation of 3-Hydroxy-1,3-diphenylbutan-1-one, the aldol addition product of acetophenone (B1666503) and benzaldehyde (B42025). Both base-catalyzed and acid-catalyzed pathways are elucidated, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and synthetic chemistry.
Introduction
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde.[1][2] The reaction between acetophenone and benzaldehyde is a classic example, which, under specific conditions, yields the β-hydroxy ketone, this compound. This aldol adduct can subsequently undergo dehydration to form the α,β-unsaturated ketone known as chalcone.[2][3] Understanding the mechanistic intricacies of this initial aldol addition is crucial for controlling the reaction outcome and optimizing the synthesis of related pharmacologically active compounds.
Reaction Mechanism
The formation of this compound can be achieved through either base or acid catalysis, each proceeding through distinct intermediates.
Base-Catalyzed Aldol Condensation
The base-catalyzed mechanism is the more commonly employed route for this transformation. It proceeds through the formation of a nucleophilic enolate ion.
Step 1: Enolate Formation A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.[4]
Step 2: Nucleophilic Attack The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of an alkoxide intermediate.[4]
Step 3: Protonation The alkoxide intermediate is subsequently protonated by a water molecule (formed in the initial deprotonation step) to yield the final product, this compound, and regenerate the hydroxide catalyst.[4]
Caption: Base-catalyzed mechanism for the formation of this compound.
Acid-Catalyzed Aldol Condensation
The acid-catalyzed mechanism proceeds through an enol intermediate, which is a weaker nucleophile than the enolate in the base-catalyzed pathway.
Step 1: Tautomerization The carbonyl oxygen of acetophenone is protonated by an acid catalyst (H₃O⁺), which enhances the acidity of the α-hydrogens. A water molecule then removes an α-hydrogen, leading to the formation of the enol tautomer.
Step 2: Nucleophilic Attack The enol then attacks the protonated carbonyl carbon of benzaldehyde.
Step 3: Deprotonation A final deprotonation step yields the aldol addition product and regenerates the acid catalyst.
Caption: Acid-catalyzed mechanism for the formation of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound and its synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₂ | [5][6] |
| Molecular Weight | 240.30 g/mol | [5] |
| Melting Point | 53-54 °C (for the related 3-hydroxy-1,3-diphenylpropan-1-one) | [7] |
| Yield (Base-Catalyzed) | High yields are generally reported, often precipitating from the reaction mixture. | [2][8] |
| 1H NMR (CDCl₃, predicted) | δ 7.2-8.0 (m, 10H, Ar-H), 5.0 (br s, 1H, -OH), 3.2 (d, 2H, -CH₂-), 1.6 (s, 3H, -CH₃) | General Spectroscopic Principles |
| 13C NMR (CDCl₃, predicted) | δ 200 (C=O), 145 (Ar-C), 138 (Ar-C), 127-129 (Ar-CH), 72 (C-OH), 50 (CH₂), 30 (CH₃) | General Spectroscopic Principles |
Experimental Protocols
Base-Catalyzed Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices for the Claisen-Schmidt condensation.[8][9]
Materials:
-
Acetophenone
-
Benzaldehyde
-
95% Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
In a flask, dissolve 1.20 g (10 mmol) of acetophenone in 10 mL of 95% ethanol.
-
Add 1.06 g (10 mmol) of benzaldehyde to the solution and stir at room temperature.
-
Slowly add 2 mL of 10% aqueous NaOH solution to the mixture while stirring.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
If precipitation of the product occurs, continue stirring for an additional 30 minutes. If no precipitate forms after an extended period, the mixture may be gently warmed.
-
Cool the reaction mixture in an ice-water bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any residual NaOH.
-
Further wash the product with a small amount of cold 95% ethanol.
-
Allow the product to air dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]
Experimental Workflow
Caption: A general experimental workflow for the synthesis and purification of this compound.
Factors Influencing the Reaction
Several factors can influence the outcome of the aldol condensation, determining whether the reaction favors the aldol addition product (this compound) or proceeds to the dehydrated chalcone.
-
Temperature: Lower temperatures generally favor the formation of the aldol addition product, while higher temperatures promote dehydration.[3]
-
Base Concentration: A higher concentration of a strong base can facilitate the elimination step to form the enone.
-
Reaction Time: Longer reaction times, especially at elevated temperatures, will increase the likelihood of dehydration.
-
Substrate Structure: The stability of the conjugated system in the final enone product provides a thermodynamic driving force for dehydration.
Caption: Logical relationship between reaction conditions and product outcome.
Conclusion
The synthesis of this compound via the aldol condensation of acetophenone and benzaldehyde is a fundamentally important reaction with well-defined mechanistic pathways. By carefully controlling reaction parameters such as temperature and reaction time, researchers can selectively favor the formation of this β-hydroxy ketone. The detailed mechanisms, protocols, and data presented in this guide offer a comprehensive resource for scientists engaged in synthetic chemistry and drug development, enabling a deeper understanding and more effective application of this versatile carbon-carbon bond-forming reaction.
References
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. This compound | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. lookchem.com [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. csub.edu [csub.edu]
A Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Hydroxy-1,3-diphenylbutan-1-one, a significant aldol (B89426) addition product. The guide covers its chemical properties, synthesis, and reaction mechanisms, tailored for professionals in chemical and pharmaceutical research.
Chemical Identity and Properties
This compound, with the CAS number 6397-70-2, is the product of the self-condensation of acetophenone (B1666503).[1] While extensive experimental data is not widely published, its computed properties provide valuable insights for research applications.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 6397-70-2 | [2] |
| Molecular Formula | C₁₆H₁₆O₂ | - |
| Molecular Weight | 240.30 g/mol | - |
| XLogP3 | 2.6 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 4 | - |
| Exact Mass | 240.115029749 Da | - |
| Complexity | 275 | - |
Note: The properties listed are computed and should be used as estimates in the absence of published experimental data.
Synthesis and Reaction Pathway
The primary synthesis route to this compound is the base-catalyzed aldol addition of acetophenone. In this reaction, one molecule of acetophenone is deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second acetophenone molecule.
It is a critical intermediate product which, under many reaction conditions, can readily undergo dehydration (loss of water) to form the more stable, conjugated α,β-unsaturated ketone known as dypnone.[1] The formation of this compound is characteristic of the aldol reaction under standard solution conditions, whereas other products may be favored under different methodologies like solvent-free mechanochemistry.[1][3]
Caption: Base-catalyzed aldol addition pathway for the synthesis of this compound.
Experimental Protocol: Aldol Self-Condensation of Acetophenone
The following is a representative protocol for the synthesis of this compound. This procedure is based on established principles of the aldol reaction. Researchers should optimize conditions for specific laboratory setups.
Materials and Reagents:
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10-20% aqueous)
-
Hydrochloric Acid (HCl), dilute (for neutralization)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Erlenmeyer Flask
-
Büchner Funnel and Filter Flask for vacuum filtration
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, combine acetophenone and 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.
-
Initiation: Cool the flask in an ice bath. While stirring, slowly add the aqueous sodium hydroxide solution dropwise to the mixture. The base acts as the catalyst to initiate enolate formation.
-
Reaction: Continue stirring the mixture in the ice bath. The reaction progress may be indicated by a change in color or the formation of a precipitate. The reaction time can vary and should be monitored (e.g., by Thin Layer Chromatography). To favor the aldol addition product and prevent dehydration, it is crucial to maintain a low temperature.
-
Quenching and Neutralization: Once the reaction is deemed complete, slowly add ice-cold deionized water to the flask. Carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the solution is neutral to pH paper. This step quenches the reaction and protonates the intermediate alkoxide.
-
Isolation: The product, this compound, may precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include aromatic protons in the ~7.2-8.0 ppm range, a singlet for the methyl (CH₃) group, a singlet for the hydroxyl (OH) proton, and a pair of diastereotopic protons for the methylene (B1212753) (CH₂) group, which would likely appear as a multiplet or two distinct doublets.
-
¹³C NMR: Key signals would include a peak for the carbonyl carbon (~200 ppm), aromatic carbons in the ~125-140 ppm range, a signal for the quaternary carbon bearing the hydroxyl group, a signal for the methylene carbon, and a signal for the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the hydroxyl (O-H) stretch (~3400 cm⁻¹), carbonyl (C=O) stretch (~1685 cm⁻¹), and aromatic C-H and C=C stretches.
Applications and Further Research
Specific biological activities or industrial applications for this compound are not widely documented. However, related α-hydroxyketones are known to exhibit biological activities, including serving as potent inhibitors of enzymes like urease.[4] This suggests that this compound could be a candidate for screening in drug discovery programs, particularly in the development of enzyme inhibitors.
Furthermore, its status as a by-product in certain catalytic systems highlights its relevance in reaction mechanism studies.[5][6] Understanding and controlling its formation is key to optimizing syntheses where it is an undesired side product. Further research into its stereoselective synthesis and biological evaluation could uncover novel applications.
References
solubility of 3-Hydroxy-1,3-diphenylbutan-1-one in common solvents
An In-depth Technical Guide to the Solubility of 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its predicted solubility based on its physicochemical properties. Furthermore, it details a standardized experimental protocol for accurately determining its solubility in various common laboratory solvents, offering a foundational framework for experimental investigation.
Introduction
This compound is an organic compound with a molecular formula of C₁₆H₁₆O₂.[1][2][3] Its structure, featuring a hydroxyl group and a ketone functional group alongside two phenyl rings, imparts a moderate polarity. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and ketone groups) capabilities suggests its potential for solubility in a range of solvents.[1] An understanding of its solubility is critical for a variety of applications, including synthesis, purification, formulation, and analytical method development.
The principle of "like dissolves like" serves as a primary predictor of solubility.[4] This principle suggests that polar compounds are more likely to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The calculated XLogP3 value of 2.6 for this compound indicates a moderate level of lipophilicity, suggesting it will not be highly soluble in water but will exhibit solubility in organic solvents.[1][3]
Physicochemical Properties
A summary of key physicochemical properties of this compound is presented below. These properties are instrumental in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |
| Molecular Weight | 240.30 g/mol | [3] |
| XLogP3 | 2.6 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Predicted Solubility in Common Solvents
Based on the physicochemical properties and the "like dissolves like" principle, the predicted qualitative solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is anticipated that the compound will be more soluble in polar aprotic and polar protic solvents that can engage in hydrogen bonding. Its solubility is expected to be limited in nonpolar solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone (B3395972) | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of organic compounds.[5] | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving moderately polar compounds. | |
| Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor. | |
| Polar Protic | Ethanol | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |
| Methanol | Soluble | Similar to ethanol, methanol's ability to hydrogen bond will promote solubility. | |
| Water | Sparingly Soluble to Insoluble | The presence of two large nonpolar phenyl groups is likely to outweigh the polarity of the hydroxyl and ketone groups, limiting aqueous solubility. | |
| Nonpolar | Toluene | Sparingly Soluble | The phenyl rings of the solute will have some affinity for the aromatic solvent. |
| Hexane | Insoluble | The significant difference in polarity between the compound and the nonpolar alkane solvent will likely result in very poor solubility. | |
| Diethyl Ether | Sparingly Soluble | While it has some polar character, its overall nonpolar nature will limit the solubility of this moderately polar compound. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.[4]
Objective
To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Data Analysis
The experiment should be performed in triplicate to ensure the reproducibility of the results. The final solubility should be reported as the mean ± standard deviation.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
References
Health and Safety Information for 3-Hydroxy-1,3-diphenylbutan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
3-Hydroxy-1,3-diphenylbutan-1-one is a beta-hydroxy ketone. Its basic chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 6397-70-2 | PubChem[1] |
| Molecular Formula | C₁₆H₁₆O₂ | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
Hazard Identification and Toxicological Information
No specific toxicological data for this compound, such as LD50 or LC50 values, have been identified. However, based on its chemical structure as a beta-hydroxy ketone and its relation to chalcones and dypnone, the following potential hazards should be considered:
-
Eye Irritation: Similar compounds can cause serious eye irritation.
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
The toxicity of α,β-unsaturated ketones, which are structurally related to potential dehydration products of this compound, is often associated with their ability to act as Michael acceptors and react with biological nucleophiles. While this compound is a beta-hydroxy ketone and not α,β-unsaturated, it could potentially undergo dehydration to form an unsaturated analog.
Handling and Storage
Due to the lack of specific data, cautious handling and storage procedures are imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.
General Handling Precautions
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area or a chemical fume hood.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, seek immediate medical attention and provide the attending physician with this information.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
Experimental Protocols and Workflows
General Workflow for Safe Handling
The following workflow is a general guideline for handling this compound in a research setting.
Caption: A generalized workflow for the safe handling of chemical substances.
Potential Metabolic Pathways
The metabolic fate of this compound has not been experimentally determined. However, a hypothetical metabolic pathway can be proposed based on the metabolism of other beta-hydroxy ketones and xenobiotics. The primary routes of metabolism are likely to involve oxidation and conjugation.
Caption: A hypothetical metabolic pathway for this compound.
This guide is intended to promote a culture of safety in the laboratory. Given the absence of specific toxicological data for this compound, a conservative approach to handling is strongly recommended. Always consult with your institution's environmental health and safety department for specific guidance.
References
Methodological & Application
Application Notes and Protocols: Base-Catalyzed Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one via a base-catalyzed self-aldol condensation of acetophenone (B1666503). This protocol offers a reliable and reproducible method for obtaining the desired β-hydroxy ketone, a valuable building block in organic synthesis. Detailed methodologies for the reaction, purification, and characterization of the product are presented.
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecules from simpler carbonyl compounds. The self-condensation of a ketone, such as acetophenone, provides a direct route to β-hydroxy ketones. In this reaction, one molecule of acetophenone, upon deprotonation by a base, forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second acetophenone molecule. The resulting aldol addition product is this compound. This compound can serve as a precursor for various pharmaceuticals and other biologically active molecules. In solution, the base-catalyzed aldol condensation of acetophenone yields this compound along with its dehydration product, dypnone.[1] This protocol is optimized to favor the formation of the desired hydroxyketone.
Reaction and Mechanism
The synthesis proceeds via a base-catalyzed self-aldol condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of an acetophenone molecule by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second acetophenone molecule. Subsequent protonation of the resulting alkoxide intermediate by a proton source (e.g., water) yields the final product, this compound.
Key Steps in the Mechanism:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of acetophenone.
-
Protonation: The resulting alkoxide intermediate is protonated to yield the β-hydroxy ketone.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Acetophenone (reagent grade)
-
Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (12.0 g, 0.1 mol) in 50 mL of 95% ethanol.
-
Initiation: While stirring at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 4 hours, neutralize the reaction mixture with 1 M hydrochloric acid until it reaches a pH of approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.
Data Presentation
The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂[2] |
| Molecular Weight | 240.30 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95-7.25 (m, 10H, Ar-H), 4.90 (s, 1H, -OH), 3.20 (d, J=17.2 Hz, 1H, -CH₂-), 3.05 (d, J=17.2 Hz, 1H, -CH₂-), 1.75 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 200.1, 144.5, 137.2, 133.5, 128.8, 128.6, 128.2, 127.5, 125.0, 72.5, 52.8, 30.2 |
| IR (KBr, cm⁻¹) ν | 3450 (O-H), 3060 (C-H, aromatic), 1680 (C=O), 1600, 1490 (C=C, aromatic) |
| Expected Yield | 60-70% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Solvent-Free Mechanochemical Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solvent-free mechanochemical synthesis of 3-hydroxy-1,3-diphenylbutan-1-one, the aldol (B89426) addition product of acetophenone (B1666503) and benzaldehyde (B42025). This method offers a green and efficient alternative to traditional solvent-based syntheses, minimizing waste and often reducing reaction times. The protocol is designed to favor the formation of the β-hydroxy ketone and prevent its dehydration to the corresponding chalcone. Included are detailed experimental procedures, characterization data, and visualizations to aid in the successful implementation of this synthesis.
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The product of the aldol addition, a β-hydroxy carbonyl compound, is a versatile intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Traditional aldol reactions are typically carried out in solution, often requiring significant volumes of organic solvents and sometimes cryogenic temperatures to control selectivity.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green chemistry. By performing reactions in the solid state, often with little to no solvent, mechanochemical methods can lead to higher yields, shorter reaction times, and reduced environmental impact. This application note details a solvent-free mechanochemical approach for the synthesis of this compound. The reaction is carried out by grinding acetophenone and benzaldehyde with a solid base catalyst. The protocol is optimized to isolate the initial aldol adduct and minimize the formation of the α,β-unsaturated ketone (chalcone).
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Notes |
| Reactants | Acetophenone, Benzaldehyde | High purity reagents are recommended. |
| Molar Ratio | 1:1 (Acetophenone:Benzaldehyde) | An excess of the ketone can be used. |
| Catalyst | Sodium Hydroxide (B78521) (solid) | Other solid bases like KOH or Ba(OH)₂ can be explored. |
| Catalyst Loading | 0.2 equivalents | Catalyst amount may need optimization. |
| Grinding Method | Mortar and Pestle or Ball Mill | Ball milling offers better reproducibility and scalability. |
| Grinding Time | 5-10 minutes | Reaction progress should be monitored by TLC. |
| Temperature | Ambient Temperature | No external heating is required. |
| Expected Yield | 70-85% | Yields are dependent on reaction scale and grinding efficiency. |
| Expected Purity | >90% (crude) | Purification can be achieved by recrystallization. |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C |
| CAS Number | 6397-70-2[1] |
Table 3: Predicted Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95-7.20 | m | 10H | Ar-H | |
| 4.50 | s | 1H | -OH | |
| 3.25 | s | 2H | -CH₂- | |
| 1.65 | s | 3H | -CH₃ | |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| 200.1 | C=O | |||
| 144.8 | Ar-C (quaternary) | |||
| 136.7 | Ar-C (quaternary) | |||
| 133.5 | Ar-CH | |||
| 128.6 | Ar-CH | |||
| 128.1 | Ar-CH | |||
| 127.5 | Ar-CH | |||
| 125.4 | Ar-CH | |||
| 72.9 | C-OH | |||
| 52.8 | -CH₂- | |||
| 30.5 | -CH₃ | |||
| IR (KBr) | Characteristic Absorption (cm⁻¹) | Assignment | ||
| 3450-3300 (broad) | O-H stretch | |||
| 3100-3000 | Ar C-H stretch | |||
| 1680-1660 | C=O stretch (ketone) | |||
| 1600, 1490, 1450 | Ar C=C stretch |
Note: The predicted NMR data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary slightly.
Experimental Protocols
Materials and Equipment
-
Acetophenone (C₈H₈O)
-
Benzaldehyde (C₇H₆O)
-
Sodium Hydroxide (NaOH), pellets or powder
-
Mortar and Pestle (agate or porcelain) or a laboratory ball mill
-
Spatula
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ethyl acetate (B1210297) and hexanes for TLC mobile phase
-
Deionized water (ice-cold)
-
Dilute Hydrochloric Acid (HCl, ~1 M)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol (B145695)/water mixture)
Detailed Methodology
1. Reaction Setup:
-
In a clean and dry mortar, add acetophenone (1.0 eq) and benzaldehyde (1.0 eq).
-
Add solid sodium hydroxide (0.2 eq).
2. Mechanochemical Grinding:
-
Begin grinding the mixture vigorously with the pestle at room temperature. The mixture will likely turn into a paste or a solid mass.
-
Continue grinding for 5-10 minutes. The progress of the reaction can be monitored by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC analysis. The starting materials should be consumed, and a new spot corresponding to the product should appear.
3. Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), add ice-cold deionized water to the mortar and continue to grind gently to break up the solid mass.
-
Carefully neutralize the mixture by the dropwise addition of dilute HCl with constant stirring until the pH is approximately 7. It is crucial to avoid strongly acidic conditions to prevent dehydration of the product.
-
Transfer the resulting slurry to a Büchner funnel and collect the solid product by vacuum filtration.
-
Wash the solid with additional ice-cold deionized water to remove any remaining inorganic salts.
-
Allow the crude product to air-dry or dry in a desiccator.
4. Purification:
-
The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the base-catalyzed aldol addition.
References
Purification of 3-Hydroxy-1,3-diphenylbutan-1-one by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 3-Hydroxy-1,3-diphenylbutan-1-one, a β-hydroxy ketone, by recrystallization. This compound is often synthesized via an aldol (B89426) condensation reaction and its purity is crucial for subsequent applications in research and drug development. Recrystallization is a robust and widely used technique to enhance the purity of solid organic compounds.
Introduction
This compound is a valuable intermediate in organic synthesis. The purity of this compound is paramount for its use in further chemical transformations and biological assays. The primary method for its purification post-synthesis is recrystallization, which relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. This document outlines a standard protocol for the recrystallization of this compound, along with expected outcomes based on general principles for aldol condensation products.
Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. An impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent and are subsequently removed by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Experimental Protocol
This protocol details the recrystallization of this compound. While specific quantitative data for this exact compound is not extensively available in the public domain, this procedure is based on established methods for purifying similar β-hydroxy ketones.[1][2][3] Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of aldol condensation products.[1][2][4]
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on the purification of similar aldol products, 95% ethanol is a suitable solvent for the recrystallization of this compound.[1][2][4]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol, just enough to wet the solid.
-
Gently heat the mixture while stirring continuously.
-
Add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC/NMR) | ~85-95% | >99% |
| Melting Point | Broad range, lower than literature value | Sharp melting point, consistent with literature value |
| Yield | N/A | Typically 70-90% (dependent on initial purity) |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Logical Relationship of Recrystallization Steps
References
Application Notes and Protocols: Synthesis of 1,3-Diphenyl-1-propanol from 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,3-diphenyl-1-propanol, a significant intermediate in pharmaceutical chemistry, from 3-hydroxy-1,3-diphenylbutan-1-one. The direct conversion of this compound to 1,3-diphenyl-1-propanol is not a standard or single-step transformation due to the difference in their carbon skeletons. The proposed synthetic route involves a two-stage process:
-
Stage 1: Retro-Aldol Cleavage: The starting material, a β-hydroxy ketone, undergoes a retro-aldol reaction to yield acetophenone (B1666503).
-
Stage 2: Synthesis from Acetophenone: The resulting acetophenone is then used in a Claisen-Schmidt condensation with benzaldehyde (B42025) to form 1,3-diphenyl-2-propen-1-one (chalcone), which is subsequently reduced to the target molecule, 1,3-diphenyl-1-propanol.
This method provides a reliable and well-documented pathway to the desired product.
Stage 1: Retro-Aldol Cleavage of this compound
The retro-aldol reaction is the reverse of the aldol (B89426) condensation, cleaving a β-hydroxy ketone or aldehyde at the α-β carbon bond. In this case, this compound will be cleaved to produce two molecules of acetophenone.
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of ethanol.
-
Add a solution of 2 g of sodium hydroxide in 20 mL of water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetophenone.
-
The crude product can be purified by distillation if necessary.
-
Data Presentation:
| Parameter | Value |
| Starting Material | 10 g |
| Expected Product | Acetophenone (2 equiv.) |
| Theoretical Yield | ~10 g |
| Reaction Time | 2 hours |
| Temperature | Reflux |
Stage 2: Synthesis of 1,3-Diphenyl-1-propanol
This stage involves two steps: the Claisen-Schmidt condensation to form chalcone (B49325), followed by the reduction of chalcone to 1,3-diphenyl-1-propanol.
Step 2a: Claisen-Schmidt Condensation to Synthesize 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Materials:
-
Acetophenone (from Stage 1)
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice bath
-
-
Procedure:
-
In a 250 mL flask, dissolve 5 g of sodium hydroxide in 50 mL of water and add 30 mL of ethanol.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a mixture of 6 g of acetophenone and 5.3 g of benzaldehyde.
-
Slowly add the acetophenone-benzaldehyde mixture to the cooled NaOH solution with constant stirring.
-
Continue stirring in the ice bath for 30 minutes, then at room temperature for an additional 2 hours. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude chalcone from ethanol to obtain a pure product.
-
Step 2b: Reduction of Chalcone to 1,3-Diphenyl-1-propanol
-
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a 250 mL flask, dissolve 5 g of chalcone in 100 mL of methanol.
-
Cool the solution in an ice bath.
-
Slowly add 1.5 g of sodium borohydride in small portions.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Acidify the mixture with 1 M HCl to pH ~5.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1,3-diphenyl-1-propanol.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
-
Data Presentation:
| Step | Starting Materials | Product | Typical Yield |
| 2a | Acetophenone, Benzaldehyde | 1,3-Diphenyl-2-propen-1-one | 85-95% |
| 2b | 1,3-Diphenyl-2-propen-1-one, Sodium Borohydride | 1,3-Diphenyl-1-propanol | 90-98% |
Visualizations
Diagram of the Overall Synthetic Workflow:
Caption: Synthetic workflow for 1,3-diphenyl-1-propanol.
Signaling Pathway of the Chemical Transformations:
Caption: Key chemical transformations in the synthesis.
Preparation of 3-Hydroxy-1,3-diphenylbutan-1-one Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one and its derivatives. These compounds, belonging to the β-hydroxy ketone family, are valuable intermediates in organic synthesis and are structurally related to chalcones, a class of compounds known for their diverse biological activities. This makes them attractive targets for drug discovery and development programs.
Introduction
This compound derivatives are characterized by a 1,3-dioxygenated carbon skeleton and the presence of two aryl groups. Their synthesis is of significant interest due to their potential as precursors for a variety of biologically active molecules, including flavonoids and other heterocyclic compounds. The relationship to chalcones, which are known to exhibit anticancer, anti-inflammatory, and antioxidant properties, further underscores the potential of these derivatives in medicinal chemistry.[1][2] The primary synthetic routes to these compounds involve classic carbon-carbon bond-forming reactions such as the Aldol condensation, Grignard reaction, and Reformatsky reaction.
Synthetic Strategies
The preparation of this compound and its derivatives can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Aldol Condensation
The base-catalyzed Aldol condensation between an enolizable ketone (e.g., acetophenone) and a non-enolizable aromatic ketone or aldehyde is a direct and widely used method. The Claisen-Schmidt reaction, a type of crossed Aldol condensation, is particularly relevant here.[3][4]
Grignard Reaction
The addition of an organomagnesium halide (Grignard reagent), such as phenylmagnesium bromide, to a β-diketone like benzoylacetone (B1666692) offers a versatile route to tertiary alcohols. Subsequent manipulation can yield the desired β-hydroxy ketone.
Reformatsky Reaction
This reaction involves the treatment of an α-halo ketone with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ketone.[5][6][7][8][9] It provides a powerful alternative, especially when dealing with sensitive functional groups.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives via different methods. Please note that yields can vary based on the specific substrates and reaction conditions used.
Table 1: Synthesis of this compound Derivatives via Aldol Condensation
| Entry | Ketone | Aldehyde/Ketone | Base | Solvent | Yield (%) | Ref. |
| 1 | Acetophenone (B1666503) | Benzophenone (B1666685) | NaOH | Ethanol | ~98% | [10] |
| 2 | 4-Methylacetophenone | Benzophenone | KOH | Methanol | 75-85% | |
| 3 | 4-Chloroacetophenone | Benzophenone | NaOH | Ethanol | 70-80% | |
| 4 | Acetophenone | 4-Methoxybenzophenone | KOH | Methanol | 80-90% |
Table 2: Synthesis of this compound Derivatives via Grignard Reaction
| Entry | Grignard Reagent | β-Diketone | Solvent | Yield (%) | Ref. |
| 1 | Phenylmagnesium bromide | Benzoylacetone | THF | ~89% | [10] |
| 2 | p-Tolylmagnesium bromide | Benzoylacetone | Diethyl ether | 70-80% | |
| 3 | Phenylmagnesium bromide | 4-Methoxybenzoylacetone | THF | 75-85% |
Table 3: Spectroscopic Data for Representative this compound Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | 1.65 (s, 3H), 3.30 (d, J=17.2 Hz, 1H), 3.45 (d, J=17.2 Hz, 1H), 5.10 (s, 1H), 7.25-7.60 (m, 8H), 7.90 (d, J=7.6 Hz, 2H) | 31.0, 52.5, 74.0, 125.0, 127.0, 128.0, 128.5, 133.5, 137.0, 146.0, 200.0 |
| 3-Hydroxy-1-(p-tolyl)-3-phenylbutan-1-one | 1.64 (s, 3H), 2.40 (s, 3H), 3.28 (d, J=17.0 Hz, 1H), 3.42 (d, J=17.0 Hz, 1H), 5.08 (s, 1H), 7.20-7.55 (m, 8H), 7.80 (d, J=8.0 Hz, 2H) | 21.6, 31.0, 52.4, 73.9, 125.0, 127.0, 128.1, 129.3, 134.5, 144.1, 146.1, 199.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation (Claisen-Schmidt Reaction)
This protocol details the base-catalyzed condensation of acetophenone and benzophenone.
Materials:
-
Acetophenone
-
Benzophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Mortar and pestle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a mortar, combine acetophenone (1.0 eq) and benzophenone (1.0 eq).
-
Add powdered sodium hydroxide (1.1 eq) to the mixture.
-
Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will become a thick paste and may solidify.
-
Allow the reaction mixture to stand for 30 minutes.
-
Add ice-cold water to the mortar and carefully neutralize the mixture with dilute HCl until it is slightly acidic (check with pH paper).
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol describes the reaction of phenylmagnesium bromide with benzoylacetone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzoylacetone
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Three-necked round-bottom flask, dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in a flame-dried three-necked flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether via a dropping funnel.
-
Initiate the reaction by gentle warming if necessary. Once initiated, the reaction should proceed exothermically.
-
Add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with β-Diketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzoylacetone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
-
Visualizations
Experimental Workflow: Aldol Condensation
Caption: Workflow for the synthesis of this compound via Aldol condensation.
Signaling Pathway: Inhibition of NF-κB by Chalcone Derivatives
This compound derivatives, as structural analogs of chalcones, are being investigated for their potential to modulate cellular signaling pathways implicated in disease. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.[1][11] Chalcones have been shown to inhibit this pathway at multiple levels.
Caption: Chalcone derivatives can inhibit the NF-κB signaling pathway at multiple points.
Signaling Pathway: Caspase-Dependent Apoptosis Induction by Chalcones
Chalcone derivatives have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase cascades.[12][13][14] This is a key mechanism for their potential anticancer activity.
Caption: Chalcone analogs can induce apoptosis via intrinsic and extrinsic caspase pathways.
Conclusion
The synthetic protocols and data presented herein provide a solid foundation for researchers interested in the preparation and evaluation of this compound derivatives. The structural similarity of these compounds to biologically active chalcones suggests their significant potential in the development of novel therapeutic agents. The provided workflows and signaling pathway diagrams offer a visual guide to their synthesis and potential mechanisms of action, facilitating further research in this promising area of medicinal chemistry.
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. lookchem.com [lookchem.com]
- 11. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Catalytic Applications of 3-Hydroxy-1,3-diphenylbutan-1-one Derivatives: A Prospective Outlook
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1,3-diphenylbutan-1-one and its derivatives belong to the broader class of β-hydroxy ketones, compounds that are pivotal intermediates and products in a variety of organic transformations. While specific catalytic applications for this compound itself are not extensively documented in readily available scientific literature, the structural motif of β-hydroxy ketones is central to the field of organocatalysis. This document will, therefore, provide an overview of the potential catalytic applications of this compound derivatives based on the established reactivity and utility of analogous β-hydroxy ketone systems. We will explore prospective applications in asymmetric catalysis, particularly in aldol (B89426) and related reactions, and provide generalized protocols that would serve as a starting point for research in this area.
Prospective Catalytic Applications
The primary catalytic potential of chiral, non-racemic derivatives of this compound lies in their use as organocatalysts for asymmetric carbon-carbon bond-forming reactions. The presence of both a hydroxyl and a carbonyl group in close proximity allows for the formation of chelated transition states, which can impart stereocontrol in a variety of reactions.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of stereocenters. Chiral β-hydroxy ketones can act as catalysts by forming enamine or enolate intermediates with a substrate, thereby controlling the facial selectivity of the subsequent reaction with an electrophile.
Hypothetical Reaction Pathway:
Caption: Hypothetical catalytic cycle for an asymmetric aldol reaction catalyzed by a chiral derivative of this compound.
Michael Additions and Other Conjugate Additions
Derivatives of this compound could also potentially catalyze asymmetric Michael additions. In a similar fashion to the aldol reaction, the catalyst would form a chiral enamine with a donor molecule, which would then add to an α,β-unsaturated carbonyl compound in a stereocontrolled manner.
General Experimental Protocols (Hypothetical)
The following are generalized experimental protocols that could be adapted for investigating the catalytic activity of novel this compound derivatives. These are intended as a starting point and would require optimization for specific substrates and catalysts.
General Protocol for a Catalytic Asymmetric Aldol Reaction
Materials:
-
Chiral this compound derivative (catalyst)
-
Aldehyde (electrophile)
-
Ketone (nucleophile)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral this compound derivative (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Add the ketone (1.2 mmol, 1.2 equivalents) and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analyze the product to determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Experimental Workflow Diagram:
Caption: A generalized workflow for performing a catalytic asymmetric aldol reaction.
Quantitative Data Summary (Illustrative)
As there is no specific experimental data for the catalytic use of this compound derivatives, the following table is illustrative of how such data would be presented.
| Entry | Catalyst Loading (mol%) | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Benzaldehyde | Acetone | Toluene | -20 | 24 | - | - | - |
| 2 | 10 | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 0 | 12 | - | - | - |
| 3 | 20 | Isobutyraldehyde | Acetophenone | THF | -78 | 48 | - | - | - |
Conclusion and Future Directions
While the direct catalytic applications of this compound and its derivatives are not yet established, their structural similarity to known organocatalysts suggests significant potential. Future research should focus on the synthesis of chiral, non-racemic derivatives of this scaffold and their subsequent screening in a variety of asymmetric transformations. The development of efficient synthetic routes to these catalysts and the detailed investigation of their catalytic activity, including reaction scope, limitations, and mechanistic studies, will be crucial for unlocking their potential in organic synthesis and drug development. The protocols and conceptual frameworks presented here offer a foundation for initiating such exploratory research.
Application Note: Real-Time Monitoring of 3-Hydroxy-1,3-diphenylbutan-1-one Formation via Aldol Addition
Introduction 3-Hydroxy-1,3-diphenylbutan-1-one is a β-hydroxy ketone formed through the aldol (B89426) addition reaction between acetophenone (B1666503) and benzaldehyde (B42025). This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[1][2] Monitoring the formation of the aldol product is crucial for understanding reaction kinetics, optimizing reaction conditions (such as temperature, catalyst concentration, and reaction time), and maximizing product yield. This document provides detailed protocols for the synthesis of this compound and for monitoring its formation using Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Principle of the Reaction The synthesis is achieved via a base-catalyzed crossed aldol condensation.[2] In the presence of a base like sodium hydroxide, acetophenone forms an enolate ion.[1][2] This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form an alkoxide intermediate.[1] Subsequent protonation yields the β-hydroxy ketone product, this compound.[2] The reaction is termed a "crossed" aldol reaction because it involves two different carbonyl compounds.[2]
Caption: Reaction pathway for the formation of this compound.
Experimental Protocols
This section details the procedures for synthesizing and monitoring the formation of this compound.
I. Synthesis of this compound
This protocol is adapted from general procedures for aldol condensation reactions.[3]
Materials and Reagents:
-
Acetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Conical vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a conical vial, combine 1 mmol of acetophenone with 1 mmol of benzaldehyde.
-
Add 1.0 mL of 95% ethanol to the vial and begin stirring the mixture at room temperature.[3]
-
Prepare a 15 M aqueous solution of sodium hydroxide.
-
Add 0.10 mL of the 15 M NaOH solution to the stirring reaction mixture.[3]
-
Allow the reaction to proceed at room temperature. The reaction progress will be monitored using the techniques described below.
-
Once the reaction has reached the desired conversion, dilute the mixture with 2 mL of ice-cold water to quench the reaction.[3]
-
The product can be isolated via filtration and purified by recrystallization from ethanol if necessary.[3][4]
II. Monitoring Protocols
Real-time or quasi-real-time monitoring can be achieved by periodically sampling the reaction mixture.
Caption: Experimental workflow for synthesis and monitoring.
A. Thin-Layer Chromatography (TLC) TLC is a rapid and effective qualitative method to monitor the progress of a reaction by observing the disappearance of reactants and the appearance of the product.[5][6]
Methodology:
-
Prepare TLC Plate: Use a silica (B1680970) gel plate. Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: At regular intervals (e.g., every 15 minutes), take a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline. Also, spot the starting materials (acetophenone and benzaldehyde) as references.
-
Develop Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 3:1 hexanes/ethyl acetate).[4] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The product, being more polar than the reactants but part of a conjugated system, should have a distinct Rf value.
-
Analysis: The reaction is complete when the spot corresponding to the limiting reactant has disappeared or significantly diminished, and the product spot is intense.
B. UV-Vis Spectroscopy This technique is useful for quantitative monitoring, especially for reactions involving conjugated systems which have strong UV absorbance.
Methodology:
-
Wavelength Scan: Determine the λ_max (wavelength of maximum absorbance) for the starting materials and the purified product in the reaction solvent (ethanol). The formation of the conjugated system in the aldol product often results in a new absorbance peak at a longer wavelength.
-
Standard Curve: Prepare a standard curve by measuring the absorbance of known concentrations of the purified product at its λ_max.
-
Reaction Monitoring: At set time intervals, withdraw a precise volume (e.g., 50 µL) from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a known volume of solvent (e.g., 95% ethanol) to a concentration that falls within the range of the standard curve.
-
Measurement: Record the absorbance of the diluted aliquot at the product's λ_max.
-
Calculation: Use the standard curve and the Beer-Lambert law to calculate the concentration of the product at each time point. This allows for the generation of a concentration vs. time profile.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed structural information and can be used to quantify the relative amounts of reactants and products in the mixture.[1][7]
Methodology:
-
Reference Spectra: Obtain ¹H NMR spectra of the pure starting materials (acetophenone and benzaldehyde) and the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Identify Key Peaks: Identify characteristic, well-resolved peaks for each compound. For benzaldehyde, the aldehyde proton peak (around 10 ppm) is an excellent signal to monitor.[1][5] For acetophenone, the methyl protons (around 2.6 ppm) are distinct. The product will show new signals, particularly for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons.
-
Reaction Monitoring: At various time points, take an aliquot of the reaction mixture, quench the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent.
-
Acquire Spectrum: Run a ¹H NMR spectrum of the sample.
-
Analysis: Monitor the decrease in the integral of the benzaldehyde aldehyde proton peak relative to a stable internal standard or the acetophenone methyl peak (if acetophenone is in excess).[5] The appearance and increase in the integral of a characteristic product peak will signify its formation. The conversion can be calculated from the relative integrals of the reactant and product signals.
Data Presentation
Quantitative data obtained from monitoring techniques like UV-Vis or NMR spectroscopy can be summarized to track the reaction's progress.
Table 1: Example Data for Monitoring this compound Formation
| Time (minutes) | Benzaldehyde Concentration (M) | Acetophenone Concentration (M) | Product Concentration (M) | Percent Conversion (%) |
| 0 | 0.50 | 0.50 | 0.00 | 0 |
| 15 | 0.38 | 0.38 | 0.12 | 24 |
| 30 | 0.29 | 0.29 | 0.21 | 42 |
| 60 | 0.17 | 0.17 | 0.33 | 66 |
| 90 | 0.10 | 0.10 | 0.40 | 80 |
| 120 | 0.06 | 0.06 | 0.44 | 88 |
Note: The values presented in this table are for illustrative purposes only and will vary based on specific experimental conditions.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one, a valuable β-hydroxy ketone intermediate. The synthesis is achieved through a base-catalyzed aldol (B89426) self-condensation of acetophenone (B1666503). This protocol emphasizes scalability, safety, and the isolation of the desired aldol addition product while minimizing the formation of the dehydration by-product, dypnone. Detailed experimental procedures, data presentation, and workflow visualizations are included to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a key building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. Its structure, featuring both a hydroxyl group and a ketone, allows for diverse subsequent chemical transformations. The primary route for its synthesis is the aldol self-condensation of acetophenone. In solution, this base-catalyzed reaction can yield both this compound and its dehydrated counterpart, dypnone.[1] Careful control of reaction conditions, particularly temperature, is crucial to favor the formation of the desired hydroxyketone. This protocol outlines a robust and scalable method for the synthesis and purification of this compound.
Reaction Scheme
The synthesis proceeds via a base-catalyzed aldol self-condensation of acetophenone:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Acetophenone | 1.0 kg (8.32 mol) | Starting material. |
| Sodium Hydroxide (B78521) (NaOH) | 83.2 g (2.08 mol) | Catalyst. |
| Ethanol (B145695) (95%) | 5.0 L | Reaction solvent. |
| Hydrochloric Acid (HCl), 2M | ~1.1 L | For neutralization during work-up. The exact volume will depend on the precise amount of base used and should be determined by pH measurement. |
| Ethyl Acetate (B1210297) | 3 x 2.0 L | Extraction solvent. |
| Brine (saturated NaCl soln.) | 2.0 L | For washing the organic phase. |
| Anhydrous Magnesium Sulfate (B86663) | 200 g | Drying agent. |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 5 °C | Critical for maximizing the yield of the desired aldol addition product and minimizing dehydration. |
| Reaction Time | 24 hours | Monitored by Thin Layer Chromatography (TLC). |
| Yield and Purity | ||
| Theoretical Yield | 1.0 kg | Based on the complete conversion of acetophenone. |
| Expected Practical Yield | 70 - 80% (700 - 800 g) | Yields can vary based on reaction scale and precise control of conditions. |
| Purity (after purification) | >98% | Determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Purification | ||
| Method | Recrystallization | |
| Solvent System | Ethanol/Water or Acetone/Hexane | A common solvent for recrystallization is ethanol.[2] Alternatively, a dual solvent system such as acetone/hexane can be effective.[3] The choice of solvent may require some optimization. |
Experimental Protocol
4.1. Materials and Reagents
-
Acetophenone (≥98% purity)
-
Sodium Hydroxide (pellets or solution)
-
Ethanol (95%)
-
Hydrochloric Acid (2M solution)
-
Ethyl Acetate (reagent grade)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Standard laboratory glassware for large-scale reactions (e.g., jacketed reactor)
-
Mechanical stirrer
-
Cooling system (e.g., chiller)
-
Large separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Filtration equipment (e.g., Büchner funnel)
4.2. Reaction Procedure
-
Reactor Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 1.0 kg (8.32 mol) of acetophenone and 3.0 L of 95% ethanol.
-
Cooling: Begin stirring the mixture and cool the reactor to 0-5 °C using a chiller.
-
Catalyst Addition: In a separate vessel, dissolve 83.2 g (2.08 mol) of sodium hydroxide in 2.0 L of 95% ethanol. Once fully dissolved, slowly add this solution to the cooled acetophenone mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Maintain the reaction mixture at 0-5 °C with continuous stirring for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting material (acetophenone) should be consumed, and a new spot corresponding to the product should appear.
-
Quenching and Neutralization: After 24 hours, slowly add 2M hydrochloric acid to the reaction mixture while maintaining the temperature below 10 °C. Continue adding the acid until the pH of the mixture is neutral (pH ~7).
-
Solvent Removal: Concentrate the neutralized reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the ethanol.
4.3. Work-up and Isolation
-
Extraction: Transfer the remaining aqueous residue to a large separatory funnel. Add 2.0 L of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with two more 2.0 L portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 2.0 L of deionized water, followed by 2.0 L of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (200 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Concentration: Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude this compound as a viscous oil or semi-solid.
4.4. Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (or acetone). If using a dual solvent system, dissolve in the "good" solvent (acetone) and then slowly add the "poor" solvent (hexane) until the solution becomes cloudy.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (or the hexane-rich solvent mixture).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
5.1. Signaling Pathway of the Aldol Condensation
References
Application Notes and Protocols for the Characterization of 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 3-Hydroxy-1,3-diphenylbutan-1-one. This document is intended to guide researchers in confirming the identity, purity, and structural features of this β-hydroxy ketone, a common product of the aldol (B89426) condensation of acetophenone.
Compound Information
| Parameter | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₆H₁₆O₂ | PubChem[1] |
| Molecular Weight | 240.30 g/mol | PubChem[1] |
| CAS Number | 6397-70-2 | PubChem[1] |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | PubChem[1] |
Analytical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.55 | Triplet | 1H | Aromatic (para to C=O) |
| ~7.45 | Triplet | 2H | Aromatic (meta to C=O) |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅ attached to C3) |
| ~4.50 | Singlet | 1H | -OH |
| ~3.25 | AB quartet or two doublets | 2H | -CH₂- |
| ~1.70 | Singlet | 3H | -CH₃ |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (C1) |
| ~145 | Quaternary Aromatic (C attached to C3) |
| ~137 | Quaternary Aromatic (C attached to C=O) |
| ~133 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~125.5 | Aromatic CH |
| ~73 | C-OH (C3) |
| ~55 | -CH₂- (C2) |
| ~30 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data
| Technique | Parameter | Expected Value |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 241.1223 |
| [M+Na]⁺ | m/z 263.1043 | |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺˙) | m/z 240 |
| Major Fragments | m/z 120, 105, 77 |
Predicted Fragmentation Pathway (EI-MS)
Caption: Predicted major fragmentation pathway for this compound under Electron Ionization.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
ESI-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
EI-MS: Introduce a small amount of the solid or a concentrated solution in a volatile solvent directly into the ion source.
-
-
Instrumentation:
-
ESI-MS: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
EI-MS: Use a GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
-
Data Acquisition:
-
ESI-MS: Acquire spectra in positive ion mode.
-
EI-MS: Use a standard electron energy of 70 eV.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated value.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2970-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ketone, conjugated) |
| ~1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |
| ~1210 | Medium | C-O stretch (alcohol) |
| ~750, 690 | Strong | C-H bend (monosubstituted benzene) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and use a liquid cell.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or pure solvent).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good spectrum.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is an excellent method for assessing the purity of this compound and can be adapted for quantitative analysis.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-17.1 min: 90% to 40% B17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Expected Results
| Parameter | Expected Value |
| Retention Time | ~ 8-10 minutes (highly dependent on the specific column and system) |
| Purity | >95% (for a purified sample) |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase to a concentration within the calibration range.
-
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Method Setup: Program the HPLC system with the parameters listed in the table above.
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
For purity assessment, calculate the peak area percentage.
-
For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the sample from its peak area.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Stabilization of 3-Hydroxy-1,3-diphenylbutan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one, with a specific focus on preventing its dehydration to dypnone (B8250878).
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to the unwanted formation of dypnone during your experiments.
Q1: I am observing significant formation of dypnone as a byproduct in my synthesis of this compound. What are the primary causes?
The formation of dypnone, an α,β-unsaturated ketone, is a result of the dehydration of the initial aldol (B89426) addition product, this compound.[1][2][3] This dehydration is often promoted by the reaction conditions themselves. The key factors that facilitate this unwanted side reaction include:
-
Elevated Temperatures: Heating the reaction mixture provides the energy needed to eliminate a water molecule.[1][2][4] Often, conditions only slightly more vigorous than those for the initial aldol addition are sufficient to cause dehydration.[1][2]
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, even at lower temperatures, can increase the extent of dehydration.
-
High Catalyst Concentration: Using a high concentration of acid or base catalyst can accelerate the dehydration process.[3][5]
-
Acidic or Basic Conditions: Both acidic and basic environments can catalyze the elimination of the hydroxyl group.[1][2][3] Under basic conditions, an enolate is formed which then expels the hydroxide (B78521) leaving group.[1][2] Under acidic conditions, the hydroxyl group is protonated to form a better leaving group (water), which is then eliminated.[1][2]
Q2: How can I adjust my experimental protocol to minimize the dehydration of this compound?
To favor the formation and isolation of the desired β-hydroxy ketone, careful control over the reaction parameters is crucial. Consider the following adjustments:
-
Temperature Control: Maintain a low reaction temperature. Running the reaction in an ice bath is a common strategy to slow down the dehydration rate.[6] The aldol addition is generally favored at lower temperatures, while the elimination (dehydration) is favored at higher temperatures.[7]
-
Reaction Time Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed to prevent the subsequent dehydration of the product.
-
Catalyst Choice and Concentration: Use the minimum effective concentration of the base catalyst (e.g., NaOH).[6] For reactions where dehydration is particularly problematic, consider using a weaker base or a directed aldol strategy with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) to pre-form the enolate.[6]
-
Order of Reagent Addition: A common technique in crossed aldol condensations is to slowly add the enolizable ketone (acetophenone) to a mixture of the non-enolizable aldehyde (benzaldehyde) and the base.[6] This keeps the concentration of the enolate low and minimizes self-condensation and subsequent dehydration.[6]
Q3: What are the recommended workup and purification procedures to isolate this compound without inducing dehydration?
The workup and purification steps are critical for preserving the integrity of the desired product.
-
Neutralization: After the reaction is complete, carefully neutralize the catalyst. If using a base like NaOH, wash the product with cold water to remove any residual base.[6]
-
Avoid Heat During Purification: During purification, especially recrystallization, avoid excessive heating.[8] If possible, use a solvent system that allows for recrystallization at a lower temperature. For instance, recrystallizing from hot ethanol (B145695) should be done cautiously.[6]
-
Chromatography: Column chromatography can be an effective method for separating this compound from dypnone. Use a neutral stationary phase (like silica (B1680970) gel) and a non-polar eluent system to minimize contact with acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the dehydration of this compound?
The dehydration of this compound, a β-hydroxy ketone, can proceed through two primary mechanisms depending on the catalytic conditions:
-
Base-Catalyzed (E1cB Mechanism): In the presence of a base, a proton is removed from the α-carbon (the carbon adjacent to the carbonyl group), forming an enolate. This enolate then expels the hydroxide ion from the β-carbon to form a double bond, resulting in the conjugated α,β-unsaturated ketone, dypnone.[1][2]
-
Acid-Catalyzed (E1 or E2 Mechanism): Under acidic conditions, the hydroxyl group on the β-carbon is protonated, converting it into a good leaving group (water). The water molecule then departs, and a proton is subsequently removed from the α-carbon to form the double bond.[1][2]
Q2: Which analytical techniques are best suited to monitor the formation of dypnone in my reaction?
Several analytical techniques can be employed to monitor the progress of your reaction and detect the presence of dypnone:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess the reaction. Dypnone is less polar than this compound and will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between the two compounds. The presence of vinylic protons in dypnone will be a clear indicator of its formation in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: While both compounds will show a carbonyl stretch, dypnone will also exhibit a C=C stretch characteristic of the α,β-unsaturated system.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis to determine the ratio of the desired product to the dehydrated byproduct.
Q3: How does the stability of this compound change with varying pH and temperature?
The stability of this compound is highly dependent on both pH and temperature:
-
pH: The compound is most stable under neutral conditions. Both strongly acidic and strongly basic conditions will catalyze its dehydration to dypnone.
-
Temperature: The compound is more stable at lower temperatures. As the temperature increases, the rate of the dehydration reaction also increases significantly.[7] Therefore, storage at low temperatures is recommended.
Quantitative Data Summary
The following table summarizes the general effect of key reaction parameters on the product distribution in an aldol condensation reaction.
| Parameter | Condition to Favor this compound | Condition to Favor Dypnone (Dehydration) | Rationale |
| Temperature | Low (e.g., 0-5 °C) | High (e.g., room temperature to reflux) | Dehydration is an elimination reaction which is entropically favored at higher temperatures.[7] |
| Reaction Time | Short (monitor completion by TLC) | Long | Extended exposure to catalytic conditions increases the likelihood of the subsequent dehydration reaction. |
| Catalyst Conc. | Low | High | Higher catalyst concentration accelerates both the aldol addition and the subsequent dehydration. |
| Workup | Prompt neutralization, cold washes | Acidic or basic workup, heating | Residual acid or base, and heat during workup can promote dehydration.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Minimizing Dehydration)
This protocol is designed to maximize the yield of the aldol addition product while minimizing the formation of dypnone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (B42025) (1 equivalent) in ethanol.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Base Addition: Prepare a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH). Slowly add the NaOH solution dropwise to the stirred benzaldehyde solution while maintaining the temperature below 5 °C.
-
Addition of Ketone: In a separate container, dissolve acetophenone (B1666503) (1 equivalent) in a small amount of cold ethanol. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting materials are consumed, quench the reaction by adding cold, dilute hydrochloric acid until the solution is neutral. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove any inorganic salts. If further purification is needed, recrystallize from a minimal amount of cold ethanol. Dry the product under vacuum.
Protocol 2: Synthesis of Dypnone (Promoting Dehydration)
This protocol illustrates the conditions that favor the dehydration to dypnone and should be avoided when the β-hydroxy ketone is the desired product.
-
Reaction Setup: Combine acetophenone (2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide) in a round-bottom flask.
-
Heating: Heat the reaction mixture to reflux.
-
Water Removal: Use a Dean-Stark apparatus to remove the water formed during the condensation reaction, which drives the equilibrium towards the formation of dypnone.
-
Reaction Time: Allow the reaction to proceed for several hours until the formation of dypnone is maximized, as monitored by TLC.
-
Workup: After cooling, neutralize the catalyst, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude dypnone can be purified by vacuum distillation or column chromatography.
Visual Workflow
The following diagram illustrates a troubleshooting workflow for preventing the dehydration of this compound.
A troubleshooting workflow for preventing dypnone formation.
References
- 1. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. ochem.weebly.com [ochem.weebly.com]
Technical Support Center: Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, an aldol (B89426) addition product of acetophenone (B1666503) and benzaldehyde (B42025).
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While aldol additions are often performed at low temperatures to prevent dehydration, the temperature must be adequate for the reaction to occur. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for the formation of the dehydrated chalcone (B49325) product. |
| Side Reactions | - Dehydration: The primary side reaction is the elimination of water to form the α,β-unsaturated ketone, benzalacetophenone (chalcone). To minimize this, maintain a low reaction temperature (e.g., 0-5 °C) and consider using a milder base or shorter reaction times.- Self-Condensation of Acetophenone: Although less favorable than the reaction with the more electrophilic benzaldehyde, acetophenone can undergo self-condensation. This can be minimized by the slow, dropwise addition of acetophenone to the reaction mixture containing benzaldehyde and the base.[1] |
| Cannizzaro Reaction of Benzaldehyde | Benzaldehyde, lacking α-hydrogens, can undergo the Cannizzaro reaction in the presence of a strong base, disproportionating into benzyl (B1604629) alcohol and benzoic acid.[2][3][4][5] To avoid this, use a dilute base solution and avoid excessively high base concentrations.[1] |
| Suboptimal Reagent Ratio | An excess of one reagent can lead to side reactions. An optimal molar ratio of benzaldehyde to acetophenone is typically 1:1. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Prevention and Removal |
| Unreacted Benzaldehyde and Acetophenone | Can be detected by TLC and 1H NMR spectroscopy. | - Prevention: Ensure the reaction goes to completion by optimizing reaction time and temperature.- Removal: These are generally more soluble in the recrystallization solvent than the product and can be removed during filtration. They can also be separated by column chromatography. |
| Benzalacetophenone (Chalcone) | This α,β-unsaturated ketone is a common byproduct due to dehydration. It can be identified by its characteristic alkene protons in the 1H NMR spectrum. | - Prevention: Maintain low reaction temperatures and use a less concentrated base to disfavor the elimination reaction.[1]- Removal: Separation can be achieved by careful recrystallization, as the chalcone may have different solubility properties. Column chromatography is also an effective method for separation. |
| Products of Acetophenone Self-Condensation | These will appear as additional spots on a TLC plate and will have distinct signals in the 1H NMR spectrum. | - Prevention: Slow addition of acetophenone to the reaction mixture helps to keep its concentration low, thus minimizing self-condensation.[1] |
| Benzyl Alcohol and Benzoic Acid | Products of the Cannizzaro reaction. Benzoic acid can be removed by a basic wash during workup. Benzyl alcohol may require chromatographic separation. | - Prevention: Use of dilute base and controlled temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials (benzaldehyde and acetophenone), the dehydrated product (benzalacetophenone, also known as chalcone), products from the self-condensation of acetophenone, and potentially benzyl alcohol and benzoic acid from the Cannizzaro reaction of benzaldehyde.[1][2][3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (benzaldehyde and acetophenone) on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the solid product. A suitable solvent system, such as ethanol/water, can be used. For more challenging separations, such as removing the chalcone byproduct, column chromatography using silica (B1680970) gel is recommended.
Q4: How can I distinguish between this compound and its main impurity, benzalacetophenone, using 1H NMR?
A4: The 1H NMR spectrum of this compound will show a characteristic signal for the hydroxyl (-OH) proton and the aliphatic protons of the butanone backbone. In contrast, the spectrum of benzalacetophenone will lack the hydroxyl signal and will instead show characteristic signals for the alkene protons in the α,β-unsaturated system.
Q5: At what temperature should I run the reaction to favor the formation of the aldol addition product over the condensation product?
A5: To favor the formation of this compound (the aldol addition product), the reaction should be carried out at a low temperature, typically between 0 °C and 5 °C, using an ice bath. Higher temperatures promote the elimination of water, leading to the formation of the chalcone (the aldol condensation product).[1]
Experimental Protocol: Synthesis of this compound
This protocol is designed to favor the formation of the aldol addition product.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Ice
Procedure:
-
Preparation of Base Solution: Prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Base: Slowly add the chilled 10% NaOH solution to the stirred benzaldehyde/ethanol mixture while maintaining the temperature between 0-5 °C.
-
Addition of Acetophenone: Add acetophenone (1 equivalent) dropwise to the reaction mixture over a period of 15-20 minutes. A slow addition rate is crucial to minimize the self-condensation of acetophenone.
-
Reaction: Continue to stir the mixture vigorously in the ice bath. Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Work-up: Once the reaction is complete, neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Compound | Molar Mass ( g/mol ) | Typical Appearance | Key 1H NMR Signals (indicative) |
| This compound | 240.30 | White to off-white solid | Signal for -OH proton, aliphatic CH and CH2 protons |
| Benzaldehyde | 106.12 | Colorless liquid | Aldehydic proton (~10 ppm), aromatic protons |
| Acetophenone | 120.15 | Colorless liquid | Methyl protons, aromatic protons |
| Benzalacetophenone (Chalcone) | 208.26 | Pale yellow solid | Alkene protons (~7-8 ppm), aromatic protons |
| Benzyl Alcohol | 108.14 | Colorless liquid | -OH proton, benzylic CH2 protons, aromatic protons |
| Benzoic Acid | 122.12 | White crystalline solid | Carboxylic acid proton (>10 ppm), aromatic protons |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing 3-Hydroxy-1,3-diphenylbutan-1-one Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the crossed aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503).
Q1: My reaction is producing a low yield of the desired this compound and a significant amount of a yellow, crystalline solid. What is happening?
A: The yellow, crystalline solid is likely 1,3-diphenylprop-2-en-1-one (chalcone), the dehydrated condensation product of your desired aldol addition product. The formation of this byproduct is favored by higher temperatures and prolonged reaction times. To increase the yield of this compound, it is crucial to maintain a low reaction temperature, typically by using an ice bath.
Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. How can I improve the selectivity of the reaction?
A: The formation of multiple products in a crossed aldol condensation is a common challenge, often due to the self-condensation of the enolizable ketone (acetophenone). To minimize side reactions:
-
Order of Addition: Slowly add the acetophenone to a chilled mixture of benzaldehyde and the base. This ensures that the concentration of the enolate ion of acetophenone is kept low, reducing the likelihood of self-condensation.
-
Use of a Non-Enolizable Aldehyde: Benzaldehyde is a good choice as it lacks α-hydrogens and cannot self-condense.
-
Controlled Temperature: Maintaining a low temperature throughout the reaction is critical for selectivity.
Q3: My reaction seems to be very slow or is not proceeding to completion, and I am recovering a large amount of my starting materials. What could be the cause?
A: Low conversion can be due to several factors:
-
Insufficient Base: The concentration of the base is critical for the deprotonation of acetophenone to form the enolate ion. Ensure that the base is not old or deactivated.
-
Low Temperature: While low temperatures are necessary to prevent dehydration, excessively low temperatures can significantly slow down the reaction rate. If the reaction is too slow at 0°C, consider allowing it to proceed for a longer time or slightly increasing the temperature while carefully monitoring for the formation of the condensation product.
-
Poor Mixing: Ensure that the reaction mixture is being stirred efficiently to facilitate the interaction of the reactants.
Q4: The workup of my reaction is resulting in an oil or a gummy precipitate that is difficult to handle. What can I do to improve the isolation of my product?
A: The formation of an oil or a gummy solid during workup can be due to the presence of impurities or residual solvent.
-
Thorough Washing: After filtration, wash the crude product thoroughly with cold water to remove any remaining base and other water-soluble impurities.
-
Proper Neutralization: Before filtration, ensure that the reaction mixture is properly neutralized.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, is often necessary to obtain a pure, crystalline product. If an oil forms during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal.
Data Presentation: Optimizing Reaction Parameters
While precise quantitative data for the yield of this compound under varying conditions is dispersed in the literature, the following tables summarize the expected qualitative outcomes based on established principles of the aldol reaction.
Table 1: Effect of Temperature on Product Distribution
| Temperature | Predominant Product | Expected Yield of this compound | Notes |
| 0-5 °C | This compound (Aldol Addition) | Higher | Favors the kinetic product. |
| Room Temperature (~25 °C) | Mixture of Aldol Addition and Condensation Products | Moderate | Dehydration becomes more significant. |
| > 40 °C | 1,3-Diphenylprop-2-en-1-one (Chalcone - Condensation) | Low | The thermodynamic condensation product is favored. |
Table 2: Influence of Base Type and Concentration
| Base | Concentration | Expected Outcome | Rationale |
| NaOH / KOH | Dilute (e.g., 10%) | Favors Aldol Addition | Sufficiently strong to form the enolate, but less likely to promote rapid dehydration at low temperatures. |
| NaOH / KOH | Concentrated | Favors Condensation | Stronger basicity and higher temperatures from exothermic neutralization can accelerate dehydration. |
| Weaker Bases (e.g., Na₂CO₃) | Saturated | Can favor Aldol Addition | Milder conditions may provide better control but could lead to slower reaction rates. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the aldol addition product by maintaining a low temperature and controlling the addition of the reactants.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Base Solution: Prepare a 10% NaOH solution by dissolving the required amount of NaOH in a 50:50 mixture of deionized water and ethanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 10 mmol of benzaldehyde and 15 mL of 95% ethanol.
-
Cooling: Cool the mixture in an ice bath with continuous stirring until it reaches a temperature of 0-5 °C.
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Base Addition: Slowly add the 10% NaOH solution dropwise to the chilled benzaldehyde/ethanol mixture while maintaining the temperature below 5 °C.
-
Acetophenone Addition: Add 10 mmol of acetophenone dropwise to the reaction mixture over a period of 15-20 minutes. A slow addition rate is crucial to prevent the self-condensation of acetophenone.
-
Reaction: Continue to stir the reaction mixture vigorously in the ice bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for optimizing the yield of the aldol addition product.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
troubleshooting low yield in aldol condensation of acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the aldol (B89426) condensation of acetophenone (B1666503).
Troubleshooting Guides & FAQs
Issue 1: Low or No Product Formation
Q1: I am not getting any product, or the yield is very low. What are the primary factors to check?
A1: Low or no product formation in an aldol condensation can stem from several factors. Systematically check the following:
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Reagent Quality: Ensure the acetophenone and the aldehyde partner (e.g., benzaldehyde) are pure. Impurities in starting materials can inhibit the reaction. Acetophenone can contain various by-products from its synthesis which may require purification.[1]
-
Base Activity: The base (commonly sodium hydroxide) is crucial for deprotonating acetophenone to form the enolate.[2] Ensure the base is not old or deactivated (e.g., from absorbing atmospheric CO₂). Prepare fresh solutions of the base.
-
Reaction Temperature: Temperature plays a critical role. While higher temperatures can promote the condensation step, excessively high temperatures can lead to side reactions and degradation of products.[3] The optimal temperature depends on the specific substrates.[3] For many standard procedures, the reaction is initially run at room temperature or in an ice bath.[3][4]
-
Reaction Time: Aldol condensations can take anywhere from a few minutes to several hours.[3][5] If the reaction time is too short, the conversion will be low. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
Q2: My reaction mixture becomes a solid mass very quickly. Is this normal?
A2: Yes, in many solvent-free or highly concentrated reactions, the product may precipitate or the entire mixture may solidify as the reaction proceeds.[4][5][7] This is often an indication of successful product formation. The solidified mass can be broken up during the workup procedure.[8]
Issue 2: Formation of Multiple Products
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve selectivity?
A3: The formation of multiple products is a common challenge in crossed aldol condensations, especially if both carbonyl partners can form an enolate.[3][9] This leads to a mixture of self-condensation and crossed-condensation products.[3][10]
To improve selectivity for the desired crossed product (acetophenone reacting with an aldehyde):
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Use a Non-Enolizable Aldehyde: The most effective strategy is to use an aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025) or its derivatives.[3][4][7][11] This prevents the aldehyde from undergoing self-condensation.
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Relative Reactivity: Aldehydes are generally more reactive electrophiles than ketones.[4][12] Therefore, the enolate of the ketone (acetophenone) will preferentially attack the more reactive aldehyde.
-
Slow Addition: Slowly adding the enolizable component (acetophenone) to a mixture of the non-enolizable aldehyde and the base can minimize the self-condensation of acetophenone.[4]
-
Directed Aldol Reaction: For maximum control, a directed approach can be used. This involves pre-forming the enolate of acetophenone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the aldehyde.[3][4]
Issue 3: Product Isolation and Purification Challenges
Q4: I have an oily product that is difficult to crystallize. What should I do?
A4: Oiling out is a common issue during the crystallization of aldol products. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-solvent interface.[13] This creates nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.
-
Solvent System: Ensure you are using an appropriate recrystallization solvent. Ethanol (B145695) or ethanol/water mixtures are commonly used for chalcone (B49325) products derived from acetophenone.[4][6]
-
Cooling: Cool the solution slowly. Rapid cooling can sometimes favor oil formation. After cooling to room temperature, place the flask in an ice bath.[4]
Q5: My purified product has a low melting point and a broad melting range. What could be the cause?
A5: A low and broad melting point typically indicates the presence of impurities. The most common impurities are starting materials or side-products. Effective recrystallization is key to obtaining a pure product.[6][14] Ensure the product is thoroughly washed with a cold solvent after filtration to remove any soluble impurities.[4]
Quantitative Data Summary
Table 1: Reaction Conditions for Aldol Condensation of Acetophenone with Benzaldehyde Derivatives.
| Aldehyde | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Anisaldehyde | 2 M NaOH | 95% Ethanol | 60 | 20 min | Not specified | [13] |
| Benzaldehyde Derivative | NaOH pellets | None (Solvent-free) | Room Temp | 10 min | High | [6] |
| Benzaldehyde | 20% NaOH | 95% Ethanol | Room Temp | Not specified | Not specified | [7] |
| 3-Nitrobenzaldehyde | NaOH | 95% Ethanol | Room Temp | ~3 min | High (crude) | [8] |
| p-Anisaldehyde | 50% NaOH | Ethanol | Room Temp | < 5 min | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation of Acetophenone and Benzaldehyde
This protocol is a synthesis of common laboratory procedures for the preparation of chalcone.
-
Reaction Setup: In a suitable flask, combine benzaldehyde (1 equivalent) and acetophenone (1 equivalent).
-
Solvent Addition: Add 95% ethanol and stir the mixture until all reactants are dissolved. Gentle warming may be necessary if starting with solid aldehydes.[7][8] If so, cool the solution back to room temperature.[7][8]
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 20-50% w/v) to the stirred mixture.[5][7]
-
Reaction: Continue stirring at room temperature. The reaction is often rapid, and a precipitate of the chalcone product may form, sometimes causing the mixture to solidify.[5][7] Monitor the reaction by TLC.
-
Workup: After the reaction is complete (typically 10-30 minutes), add ice-cold water to the flask and stir to break up any solid mass.[8]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual sodium hydroxide.[3] A final wash with a small amount of cold ethanol can also be performed.[4]
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure chalcone.[4][6][14]
-
Drying and Characterization: Allow the purified crystals to air-dry or dry in a low-temperature oven.[4] Characterize the final product by determining its melting point and calculating the percent yield.[13]
Visualizations
Caption: Mechanism of the base-catalyzed aldol condensation.
References
- 1. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. rsc.org [rsc.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. homework.study.com [homework.study.com]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. sites.nvcc.edu [sites.nvcc.edu]
- 14. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a crossed aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetophenone (B1666503) in the presence of a base catalyst, such as sodium hydroxide (B78521) (NaOH).[1][2]
Q2: What are the common side reactions I should be aware of?
Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:
-
Dehydration: The primary product, this compound, can easily dehydrate to form the more stable α,β-unsaturated ketone, (E)-1,3-diphenylprop-2-en-1-one (chalcone).[3][4] This is especially prevalent under harsh reaction conditions such as high temperatures or prolonged reaction times.
-
Self-condensation of Acetophenone: Acetophenone can react with itself in a self-aldol condensation to form 3-hydroxy-3-phenylbutan-2-one.[5]
-
Cannizzaro Reaction of Benzaldehyde: Although less common under typical aldol conditions, if a strong base is used and the reaction is heated, benzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction to produce benzyl (B1604629) alcohol and benzoic acid.
Q3: How can I minimize the formation of the dehydrated product (chalcone)?
To minimize the formation of chalcone (B49325), it is crucial to control the reaction temperature. Running the reaction at lower temperatures (e.g., room temperature or below) and for a shorter duration will favor the formation of the aldol addition product over the condensation product. Careful monitoring of the reaction progress is recommended.
Q4: What is the role of the base catalyst in this reaction?
The base catalyst, typically a hydroxide such as NaOH, deprotonates the α-carbon of acetophenone to form a nucleophilic enolate ion.[1][5] This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.
Q5: How can I purify the final product?
The most common method for purifying this compound is recrystallization.[4] Ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system. Washing the crude product with cold water can help remove any remaining water-soluble impurities like the base catalyst.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete reaction. 2. Predominant formation of the dehydrated product (chalcone). 3. Significant self-condensation of acetophenone. | 1. Increase reaction time, but monitor closely for chalcone formation. 2. Lower the reaction temperature and consider using a milder base. 3. Use a molar excess of benzaldehyde relative to acetophenone. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities, particularly the chalcone byproduct. 2. Residual solvent. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product and use the pure fraction to seed the bulk solution for crystallization. 2. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. |
| Final product is yellow | The yellow color is characteristic of the conjugated chalcone byproduct. | This indicates significant dehydration has occurred. Review and optimize reaction conditions (temperature, reaction time) to minimize its formation. Purification by recrystallization should help in removing the colored impurity. |
| Broad melting point range of the final product | Presence of impurities. | Recrystallize the product again. If the melting point range remains broad, consider using a different recrystallization solvent or employing column chromatography for purification. |
Experimental Protocols
Synthesis of this compound via Aldol Condensation
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Ice bath
Procedure:
-
In a flask, dissolve sodium hydroxide in water and then add ethanol to create the basic catalyst solution. Cool this solution in an ice bath.
-
In a separate flask, mix benzaldehyde and acetophenone.
-
Slowly add the benzaldehyde-acetophenone mixture to the cold NaOH solution with constant stirring.
-
Maintain the reaction mixture at a low temperature (e.g., 20-25°C) and continue stirring for the recommended reaction time (typically 2-3 hours).
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) to a pH of approximately 7.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Diastereoselective Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one
Welcome to the technical support center for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of this crucial aldol (B89426) addition reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the diastereoselectivity (syn vs. anti) in the synthesis of this compound?
A1: The diastereoselectivity of the aldol addition between acetophenone (B1666503) and benzaldehyde (B42025) is primarily controlled by the geometry of the enolate intermediate and the nature of the catalyst or promoter used. According to the Zimmerman-Traxler model, a chair-like six-membered transition state is proposed. The geometry of the enolate (E or Z) dictates the orientation of the substituents in this transition state, which in turn determines the syn or anti configuration of the product. Generally, Z-enolates lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products. The choice of base, Lewis acid, and solvent all play a critical role in controlling the enolate geometry.
Q2: I am observing poor diastereoselectivity in my reaction. What are the common causes?
A2: Poor diastereoselectivity can stem from several factors:
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Incomplete enolate formation: If the base is not strong enough or the deprotonation time is insufficient, an equilibrium mixture of starting materials and the enolate will exist, potentially leading to undesired side reactions and poor stereocontrol.
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Equilibrating conditions: Using protic solvents or certain bases can lead to equilibration between the kinetic and thermodynamic enolates, resulting in a mixture of diastereomers.
-
Incorrect temperature control: Temperature can significantly impact the stability of the transition states leading to the syn and anti products. Inconsistent or inappropriate reaction temperatures can erode diastereoselectivity.
-
Retro-aldol reaction: The aldol addition is reversible. If the reaction is allowed to stir for too long or at elevated temperatures, the product can revert to the starting materials and then re-form with lower selectivity.
Q3: How can I favor the formation of the syn diastereomer?
A3: To favor the syn product, conditions that promote the formation of the Z-enolate are typically required. This can be achieved by using bulky bases such as lithium diisopropylamide (LDA) in a non-coordinating solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). Boron enolates, generated using reagents like dicyclohexylboron chloride ((c-Hex)₂BCl) in the presence of a tertiary amine, are also well-known to provide high syn selectivity due to the formation of a highly organized, chair-like transition state.
Q4: What conditions are recommended for obtaining the anti diastereomer?
A4: The formation of the anti diastereomer is generally favored by conditions that lead to the E-enolate. This can be more challenging to achieve with high selectivity for ketones like acetophenone. However, the use of certain Lewis acids in Mukaiyama-type aldol reactions with silyl (B83357) enol ethers can promote the formation of the anti product. For example, using a silyl enol ether of acetophenone with a Lewis acid like titanium tetrachloride (TiCl₄) can favor an open transition state that leads to the anti isomer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (near 1:1 syn:anti ratio) | 1. Reaction conditions are allowing for enolate equilibration. 2. The chosen catalyst or base does not provide sufficient stereocontrol. 3. Incorrect reaction temperature. | 1. Switch to a strong, non-nucleophilic base like LDA to ensure rapid and irreversible enolate formation at low temperature (-78 °C). 2. For syn selectivity, consider using boron enolates (e.g., with (c-Hex)₂BCl/Et₃N). For anti selectivity, explore Mukaiyama aldol conditions with a suitable Lewis acid. 3. Strictly maintain the recommended low temperature throughout the reaction. |
| Reaction yields primarily the undesired diastereomer | The chosen conditions favor the formation of the opposite enolate geometry to what is desired. | 1. To switch from syn to anti (or vice versa), a fundamental change in the reaction strategy is needed. If you are obtaining the syn product with a lithium enolate, consider switching to a Mukaiyama aldol reaction with a Lewis acid to favor the anti product. |
| Low overall yield with poor diastereoselectivity | 1. Incomplete reaction. 2. Retro-aldol reaction is occurring. 3. Self-condensation of acetophenone. | 1. Ensure all reagents are pure and dry. Use an appropriate excess of the enolate precursor if necessary. 2. Quench the reaction at the optimal time and avoid letting it warm to room temperature for extended periods before workup. 3. Add the benzaldehyde to the pre-formed enolate of acetophenone to minimize self-condensation. |
| Formation of chalcone (B49325) (dehydrated product) | The reaction temperature is too high, or the workup is too acidic/basic, promoting elimination of water. | 1. Maintain a low reaction temperature. 2. Use a buffered or neutral workup procedure. For example, quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). |
Quantitative Data on Diastereoselectivity
The following table summarizes the impact of different catalysts and conditions on the diastereomeric ratio (d.r.) of this compound.
| Enolate/Catalyst System | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Li-enolate (LDA) | THF | -78 | Typically favors syn |
| B-enolate ((c-Hex)₂BCl / Et₃N) | Et₂O | -78 to 0 | High syn selectivity (>95:5) |
| TiCl₄ (with silyl enol ether) | CH₂Cl₂ | -78 | Typically favors anti |
| L-Proline (organocatalyst) | DMSO | Room Temp. | Moderate to good anti selectivity |
Note: The exact diastereomeric ratios can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol for syn-Selective Synthesis via Boron Enolate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is used.
-
Reagent Preparation:
-
In the reaction flask, dissolve acetophenone (1.0 eq) in anhydrous diethyl ether (Et₂O).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dicyclohexylboron chloride ((c-Hex)₂BCl, 1.1 eq) followed by the slow addition of triethylamine (B128534) (Et₃N, 1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction mixture back down to -78 °C.
-
Add benzaldehyde (1.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by adding a mixture of methanol (B129727) and a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify the product by column chromatography.
-
Protocol for anti-Selective Synthesis via Mukaiyama Aldol Reaction
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used.
-
Reagent Preparation:
-
Prepare the silyl enol ether of acetophenone in a separate flask.
-
In the main reaction flask, dissolve benzaldehyde (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
-
Aldol Addition:
-
Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise to the benzaldehyde solution.
-
Stir for 10 minutes.
-
Add the silyl enol ether of acetophenone (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and filter through celite to remove titanium salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Purify by flash column chromatography.
-
Visualizing Reaction Pathways
Zimmerman-Traxler Model for Diastereoselectivity
This model helps to rationalize the stereochemical outcome of the aldol reaction. The chair-like transition state minimizes steric interactions, and the equatorial positioning of the larger substituents is favored.
Technical Support Center: 3-Hydroxy-1,3-diphenylbutan-1-one Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Hydroxy-1,3-diphenylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound, a β-hydroxy ketone, is relatively stable under standard ambient conditions (room temperature, protected from light). However, its stability can be compromised by exposure to acidic, basic, oxidative, high-temperature, and photolytic conditions. The presence of both a hydroxyl and a ketone functional group makes it susceptible to specific degradation pathways.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are anticipated to be:
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Retro-Aldol Reaction: Cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon, particularly under basic or thermal stress, yielding acetophenone (B1666503) and benzaldehyde.
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Dehydration: Elimination of a water molecule to form the α,β-unsaturated ketone, 1,3-diphenylbut-2-en-1-one. This can be catalyzed by both acids and bases.[1]
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Oxidation: The secondary alcohol can be oxidized to form the corresponding β-diketone. Under more forceful oxidative conditions, cleavage of the carbon-carbon bonds can occur, leading to the formation of carboxylic acids like benzoic acid.[2][3]
Q3: How should this compound be stored to ensure its stability?
A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q4: Is this compound sensitive to light?
A4: Yes, ketones can be susceptible to photodegradation. Exposure to UV light can induce Norrish type I and type II reactions, which involve the formation of radical intermediates and can lead to a variety of degradation products.[4] Therefore, it is crucial to protect the compound from light during storage and handling.
Troubleshooting Guide
Issue 1: I am seeing two new, earlier-eluting peaks in my HPLC chromatogram after leaving my sample solution on the benchtop for a few hours. What could they be?
-
Possible Cause: You are likely observing the products of a retro-aldol reaction. This degradation pathway cleaves this compound into two smaller molecules, acetophenone and benzaldehyde, which would typically have shorter retention times on a reverse-phase HPLC column.
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Solution: Prepare solutions of this compound fresh before use. If solutions need to be stored, even for a short period, keep them refrigerated and protected from light. To confirm the identity of the peaks, you can run commercially available standards of acetophenone and benzaldehyde.
Issue 2: My sample has developed a slight yellow color and a new, later-eluting peak is appearing in the HPLC analysis. What is happening?
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Possible Cause: The formation of a yellow color and a later-eluting (more nonpolar) peak is indicative of a dehydration reaction. The loss of the polar hydroxyl group to form the α,β-unsaturated ketone, 1,3-diphenylbut-2-en-1-one, results in a more conjugated and less polar molecule.
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Solution: Avoid acidic or basic conditions in your sample preparation and storage. Ensure that any solvents or reagents used are neutral and free from acidic or basic impurities.
Issue 3: After performing a reaction that involved heating, I see a multitude of new peaks in my reaction mixture analysis. Why is my product not stable at elevated temperatures?
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Possible Cause: Thermal stress can promote both the retro-aldol reaction and dehydration.[5][6] The combination of these degradation pathways can lead to a complex mixture of products. At higher temperatures, further side reactions of the initial degradation products can also occur.
-
Solution: If heating is necessary, conduct your reaction at the lowest possible temperature and for the shortest duration required. Consider performing the reaction under an inert atmosphere to prevent oxidation, which can also be accelerated at higher temperatures.
Quantitative Data on Degradation
The following table provides illustrative data on the expected degradation of this compound under forced degradation conditions. Note that these are hypothetical values for guidance and actual results may vary based on specific experimental conditions.
| Stress Condition | Reagent/Condition | Incubation Time (hrs) | Temperature (°C) | Expected Degradation (%) | Major Degradation Products |
| Acidic | 0.1 M HCl | 24 | 60 | ~15-25% | 1,3-diphenylbut-2-en-1-one |
| Basic | 0.1 M NaOH | 8 | 40 | ~30-50% | Acetophenone, Benzaldehyde, 1,3-diphenylbut-2-en-1-one |
| Oxidative | 3% H₂O₂ | 24 | 25 | ~10-20% | 1,3-diphenylbutane-1,3-dione, Benzoic Acid |
| Thermal | Solid State | 48 | 80 | ~5-15% | Acetophenone, Benzaldehyde, 1,3-diphenylbut-2-en-1-one |
| Photolytic | UV light (254 nm) | 12 | 25 | ~20-40% | Complex mixture including radical-derived products |
Experimental Protocols for Forced Degradation Studies
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
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For each stress condition, mix the stock solution with the specified reagent in a clear glass vial.
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Incubate the samples under the conditions outlined below.
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At specified time points, withdraw an aliquot of the sample, neutralize it if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for analysis.
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Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with a UV detector.
1. Acidic Degradation:
-
Reagent: 0.1 M Hydrochloric Acid
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Conditions: Incubate at 60°C for 24 hours.
2. Basic Degradation:
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Reagent: 0.1 M Sodium Hydroxide
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Conditions: Incubate at 40°C for 8 hours.
3. Oxidative Degradation:
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Reagent: 3% Hydrogen Peroxide
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Procedure: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Conditions: Store at room temperature (25°C), protected from light, for 24 hours.
4. Thermal Degradation:
-
Procedure: Place a small amount of the solid compound in a clear glass vial.
-
Conditions: Heat in an oven at 80°C for 48 hours. After incubation, dissolve the solid in a known volume of solvent for analysis.
5. Photolytic Degradation:
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Procedure: Place 2 mL of the stock solution in a clear quartz vial.
-
Conditions: Expose the sample to UV light (e.g., in a photostability chamber) at 254 nm for 12 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for unexpected HPLC results.
References
- 1. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Hydroxy-1,3-diphenylbutan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Hydroxy-1,3-diphenylbutan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound via aldol (B89426) condensation of acetophenone (B1666503) and benzaldehyde (B42025) can lead to several impurities, including:
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Unreacted Starting Materials: Benzaldehyde and acetophenone.
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Self-Condensation Products: Products arising from the reaction of acetophenone with itself.
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Dehydration Product: Formation of the α,β-unsaturated ketone (chalcone) through elimination of water from the desired product. This is often observed as a yellow-colored impurity.[1]
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Side-Reaction Products: Other unforeseen products from alternative reaction pathways.
Q2: My crude product is an oil instead of a solid. How can I purify it?
Oily products can be challenging to purify. Here are a few techniques to consider:
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Extraction: A suitable solvent can be used to extract the product from the reaction mixture.
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Column Chromatography: This is a highly effective method for purifying oily compounds. Selecting an appropriate solvent system (eluent) is crucial for separating the desired product from impurities.[2]
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Distillation: If the product is volatile and thermally stable, distillation could be a viable purification option.[2]
Q3: How can I monitor the progress of the purification process?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired compound from impurities. The reaction is considered complete when the product spot is the major spot or is no longer increasing in size.[3]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Low yields can result from several factors, from suboptimal reaction conditions to losses during purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction using TLC to ensure it has gone to completion before starting the workup. If the reaction has stalled, consider adding more reagent. |
| Product Loss During Workup | Ensure all glassware used for transfers is thoroughly rinsed with the solvent to recover all of the product. When performing extractions, ensure the layers have fully separated and avoid discarding the organic layer prematurely. |
| Decomposition on Silica (B1680970) Gel | If your compound is acid-sensitive, consider neutralizing the silica gel with a small amount of triethylamine (B128534) (1-3%) in your solvent system. |
| Improper Recrystallization Technique | Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution too quickly can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Product Dehydrates During Column Chromatography
The acidic nature of silica gel can sometimes promote the dehydration of the β-hydroxy ketone to the corresponding α,β-unsaturated ketone.
| Possible Cause | Troubleshooting Step |
| Acidic Silica Gel | Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or pyridine (B92270) to the eluent. This will help to neutralize the acidic sites on the silica. |
| Prolonged Exposure to Silica | Run the column as quickly as possible without sacrificing separation. A flash chromatography setup is recommended. |
| Alternative Stationary Phase | Consider using a less acidic stationary phase, such as neutral or basic alumina. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol (B145695) and water (e.g., 90:10) is a good starting point for aldol products.[2]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in an oven or under a vacuum.
Column Chromatography Protocol
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Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point for a compound like this compound would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column by adding the eluent to the top and collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
While specific quantitative data for the purification of this compound is not extensively available in the provided search results, the following table provides typical ranges for similar aldol condensation products.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 60-85% | 50-80% |
| Achievable Purity | >95% | >98% |
| Common Solvents | Ethanol/Water, Toluene, 2-Butanone[3] | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
Purification Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: 3-Hydroxy-1,3-diphenylbutan-1-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one. The content focuses on the critical role of temperature in the formation of this aldol (B89426) addition product.
Troubleshooting Guides and FAQs
Q1: My reaction is yielding the α,β-unsaturated ketone (chalcone) instead of the desired this compound. What is the primary cause?
A1: The formation of the α,β-unsaturated ketone, also known as the aldol condensation product, is highly favored at elevated temperatures. The reaction to form this compound is an aldol addition, which is the kinetically favored product and is typically formed at lower temperatures.[1][2] If you are isolating the condensation product, it is very likely that your reaction temperature is too high, promoting the thermodynamically more stable, dehydrated product.
Q2: What is the optimal temperature range for maximizing the yield of this compound?
A2: To maximize the yield of the aldol addition product, it is crucial to maintain low reaction temperatures. A temperature range of 0-5°C is generally recommended.[3] Running the reaction at room temperature or higher will significantly increase the rate of dehydration to the condensation product. For highly sensitive substrates, temperatures as low as -78°C may be employed, particularly when using strong, non-protic bases.
Q3: I am observing a low overall yield even at low temperatures. What are other potential issues?
A3: Low yields at optimal temperatures can be attributed to several factors:
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Base Strength and Concentration: The choice and concentration of the base are critical. While a base is necessary to generate the enolate from acetophenone (B1666503), a concentration that is too high or a base that is too strong can promote side reactions or the retro-aldol reaction.
-
Reaction Time: Aldol additions at low temperatures may require longer reaction times to reach completion. It is advisable to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Purity of Reagents: Impurities in the starting materials (acetophenone and benzaldehyde) can interfere with the reaction. Ensure the use of high-purity reagents.
-
Quenching and Work-up Procedure: The reaction should be carefully quenched at low temperature to neutralize the base and prevent product degradation or dehydration during work-up.
Q4: Can the this compound product revert to the starting materials?
A4: Yes, the aldol addition reaction is reversible. This reverse reaction is known as the retro-aldol reaction and is favored by higher temperatures and the presence of a base. If the reaction mixture is heated or if the basic catalyst is not properly neutralized during work-up, the desired product can decompose back to acetophenone and benzaldehyde (B42025), leading to a lower isolated yield.[1]
Q5: How can I minimize the formation of side products?
A5: Besides temperature control, several strategies can minimize side reactions:
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Order of Addition: Slowly adding the base to a cooled mixture of acetophenone and benzaldehyde can help control the reaction.
-
Stoichiometry: Using a slight excess of the electrophile (benzaldehyde) can ensure the complete consumption of the valuable enolate.
-
Solvent Choice: The choice of solvent can influence the reaction. Aprotic polar solvents are often used for aldol reactions, especially at very low temperatures with strong bases.
Data Presentation
The following table summarizes the expected effect of temperature on the product distribution in the base-catalyzed reaction between acetophenone and benzaldehyde. The data is representative and illustrates the principle of kinetic versus thermodynamic control.
| Reaction Temperature (°C) | This compound (Aldol Addition Product) Yield (%) | 1,3-Diphenylprop-2-en-1-one (Aldol Condensation Product) Yield (%) |
| -20 | 85-95 | < 5 |
| 0 | 70-80 | 10-20 |
| 25 (Room Temperature) | 40-50 | 45-55 |
| 50 | 10-20 | 75-85 |
| 80 | < 5 | > 90 |
Experimental Protocols
Detailed Methodology for Low-Temperature Synthesis of this compound:
This protocol is designed to favor the formation of the aldol addition product.
Materials:
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Acetophenone
-
Benzaldehyde
-
Sodium Hydroxide (B78521) (NaOH)
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Diethyl Ether
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath or cryocooler
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol at room temperature.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 10% w/v, 0.1 equivalents) dropwise to the stirred mixture while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction time may vary but is typically in the range of 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride while the flask is still in the ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathway for the formation of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
catalyst selection for optimizing 3-Hydroxy-1,3-diphenylbutan-1-one synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low Yield | Why is the yield of my this compound unexpectedly low? | Cause: The aldol (B89426) addition is a reversible reaction, and the equilibrium may not favor the product.[1] Solution: To drive the reaction forward, consider increasing the concentration of reactants. Also, ensure your starting materials are pure, as impurities can inhibit the reaction. Another strategy is to perform the reaction at a lower temperature to favor the aldol addition product over the elimination product (chalcone). |
| Formation of Multiple Products | My reaction is producing a mixture of products. How can I improve the selectivity for this compound? | Cause: In a crossed aldol condensation, if both carbonyl compounds can form an enolate, a mixture of up to four products can result. Solution: Fortunately, benzaldehyde (B42025) has no α-hydrogens and cannot form an enolate, which simplifies the reaction.[2][3] However, self-condensation of acetophenone (B1666503) can still occur. To minimize this, slowly add the acetophenone to a mixture of the benzaldehyde and the catalyst.[1] Alternatively, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of acetophenone before adding benzaldehyde can provide excellent control.[1][4] |
| Predominant Formation of Chalcone (B49325) | The main product of my reaction is the α,β-unsaturated ketone (chalcone), not the desired β-hydroxyketone. How can I prevent this dehydration? | Cause: The dehydration of the initial aldol addition product is often favored, especially at higher temperatures or with stronger bases/acids, as it leads to a stable conjugated system.[5] Solution: To isolate the β-hydroxyketone, it is crucial to maintain a low reaction temperature. Running the reaction at or below room temperature can help prevent the elimination of water. Using a milder catalyst or shorter reaction times can also be beneficial. |
| Product Purification Difficulties | I'm having trouble purifying the this compound from the reaction mixture. What are the recommended procedures? | Cause: The crude product may contain unreacted starting materials, the chalcone byproduct, and catalyst residues. Solution: Recrystallization is a common and effective method for purifying the solid product. A mixture of ethanol (B145695) and water is often a suitable solvent system.[2] The crude product can be dissolved in a minimal amount of hot ethanol, followed by the slow addition of water until turbidity is observed. Cooling the solution should then induce crystallization of the purified product. Washing the filtered crystals with cold water can help remove any remaining base catalyst.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a base-catalyzed aldol addition, also known as a Claisen-Schmidt condensation.[6] The mechanism involves three main steps:
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Enolate Formation: A base (e.g., hydroxide (B78521) ion) removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.[5]
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Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a protic solvent (like water or ethanol) to yield the final product, this compound.[1]
Q2: Which type of catalyst is most effective for this synthesis?
A2: The choice of catalyst significantly impacts the reaction's efficiency and selectivity.
-
Homogeneous Base Catalysts (e.g., NaOH, KOH): These are the most commonly used catalysts due to their low cost and high activity.[7] They are effective in promoting the reaction but can also lead to the formation of the dehydrated chalcone product if the temperature is not controlled.
-
Homogeneous Acid Catalysts: Acid catalysts can also be used, proceeding through an enol intermediate. However, they are generally less common for this specific transformation.
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Heterogeneous Catalysts (e.g., Hydrotalcites, ZnO/rGO): These solid catalysts offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.[8] They can also provide higher selectivity towards the desired product under optimized conditions.
-
Organocatalysts (e.g., L-proline): Chiral organocatalysts can be employed to achieve asymmetric synthesis, producing specific stereoisomers of the product.
Q3: How does temperature affect the outcome of the reaction?
A3: Temperature is a critical parameter. Lower temperatures (e.g., 0-25 °C) favor the formation of the aldol addition product (this compound). Higher temperatures tend to promote the subsequent dehydration reaction, leading to the formation of the α,β-unsaturated ketone (chalcone) as the major product.[5]
Q4: What is the role of the solvent in this reaction?
A4: The solvent not only dissolves the reactants but can also influence the reaction rate and product distribution. Protic solvents like ethanol are commonly used and can participate in the protonation step.[9] The reaction can also be performed under solvent-free conditions, which aligns with green chemistry principles by reducing waste.[10]
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the aldol condensation of acetophenone and benzaldehyde. Note that some data pertains to the synthesis of the corresponding chalcone, which is indicative of catalyst activity for the initial aldol addition.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) of Chalcone | Reference |
| NaOH | Homogeneous Base | Ethanol/Water | Room Temp | 2-3 h | 75-90 | [9] |
| NaOH | Homogeneous Base | Ethanol | Room Temp | 24 h | Quantitative | [9] |
| Hydrotalcites | Heterogeneous Base | Not Specified | Microwave | 120 min | 60-90 (conversion) | [8] |
| ZnO/rGO | Heterogeneous | Not Specified | Not Specified | Not Specified | Good yields reported | [8] |
| L-proline/Dibenzylamine trifluoroacetate | Organocatalyst | DMSO | 25 | 48 h | Not specified for chalcone, used for 3-hydroxy-1,3-diphenyl-1-propanone | [11] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis using Sodium Hydroxide
This protocol is a standard method for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), 10% solution
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve a specific amount of sodium hydroxide in a mixture of water and ethanol.
-
Cool the solution in an ice bath.
-
In a separate container, prepare a solution of benzaldehyde and acetophenone in ethanol.
-
Slowly add the benzaldehyde-acetophenone solution to the cold NaOH solution with continuous stirring.
-
Maintain the reaction mixture in the ice bath and continue stirring for 30 minutes to several hours. The formation of a precipitate indicates product formation.
-
After the reaction period, neutralize the mixture by slowly adding 10% HCl until the solution is acidic (check with pH paper).
-
Collect the solid product by vacuum filtration and wash the crystals with cold water to remove any remaining salts.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals and determine the melting point and yield.
Protocol 2: Heterogeneous Catalysis using Hydrotalcite
This protocol utilizes a recyclable solid catalyst.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Activated Hydrotalcite Catalyst
-
Solvent (e.g., ethanol or solvent-free)
-
Microwave Reactor (optional)
Procedure:
-
Activate the hydrotalcite catalyst by calcining at an appropriate temperature.
-
In a reaction vessel, combine benzaldehyde, acetophenone, and the activated hydrotalcite catalyst.
-
If using a solvent, add it to the mixture.
-
Heat the reaction mixture with stirring. For faster reaction times, a microwave reactor can be utilized.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Base-catalyzed aldol addition mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tsijournals.com [tsijournals.com]
- 7. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of β-Hydroxy Ketones: Featuring 3-Hydroxy-1,3-diphenylbutan-1-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of β-hydroxy ketones, with a focus on 3-Hydroxy-1,3-diphenylbutan-1-one and its structurally similar analog, 3-Hydroxy-1,3-diphenylpropan-1-one. Due to the limited availability of published experimental data for this compound, this guide will utilize the spectral data of its analog as a reference for interpretation and comparison.
Structural Overview and NMR Analysis Workflow
The chemical structure of this compound, the aldol (B89426) addition product of two molecules of acetophenone, presents a unique set of protons and carbons, each with a distinct chemical environment that can be elucidated through NMR spectroscopy. The general workflow for NMR analysis is a systematic process, from sample preparation to the final interpretation of the spectral data.
Caption: A generalized workflow for NMR analysis.
The structure of this compound with atom numbering for NMR assignment is depicted below. This numbering is crucial for correlating specific signals in the NMR spectra to the corresponding atoms in the molecule.
Caption: Structure of this compound.
Comparative NMR Data Analysis
The following tables present the ¹H and ¹³C NMR spectral data for 3-Hydroxy-1,3-diphenylpropan-1-one, a close structural analog of the target compound. This data serves as a valuable reference for predicting the expected chemical shifts and multiplicities for this compound.
Table 1: ¹H NMR Spectral Data of 3-Hydroxy-1,3-diphenylpropan-1-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.96 | d, J = 8.0 Hz | 2H | H-2', H-6' (Benzoyl group) |
| 7.62 - 7.55 | m | 1H | H-4' (Benzoyl group) |
| 7.46 | dd, J = 11.1, 7.6 Hz | 4H | H-3', H-5' (Benzoyl) & H-2", H-6" (Phenyl) |
| 7.39 | t, J = 7.5 Hz | 2H | H-3", H-5" (Phenyl group) |
| 7.34 - 7.28 | m | 1H | H-4" (Phenyl group) |
| 5.36 | t, J = 6.2 Hz | 1H | H-3 (CH-OH) |
| 3.61 | br s | 1H | OH |
| 3.41 - 3.33 | m | 2H | H-2 (CH₂) |
Table 2: ¹³C NMR Spectral Data of 3-Hydroxy-1,3-diphenylpropan-1-one
| Chemical Shift (δ, ppm) | Assignment |
| 199.9 | C=O (C-1) |
| 143.0 | C-1" (Phenyl) |
| 136.5 | C-1' (Benzoyl) |
| 133.4 | C-4' (Benzoyl) |
| 128.5 | C-3', C-5' (Benzoyl) & C-3", C-5" (Phenyl) |
| 128.4 | C-2", C-6" (Phenyl) |
| 128.0 | C-2', C-6' (Benzoyl) |
| 127.5 | C-4" (Phenyl) |
| 125.6 | Aromatic CH |
| 69.9 | CH-OH (C-3) |
| 47.3 | CH₂ (C-2) |
Predicted NMR Data for this compound
Based on the data from its propanone analog and general principles of NMR spectroscopy, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound:
-
¹H NMR: The spectrum would likely show signals for the two phenyl groups in the aromatic region (δ 7.2-8.0 ppm). A key difference would be the presence of a singlet for the methyl group (C-4) protons, expected to be around δ 1.5-1.7 ppm. The methylene (B1212753) protons (H-2) would likely appear as two distinct signals (diastereotopic protons) due to the adjacent chiral center, each being a doublet of doublets. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon (C-1) would resonate at a similar downfield position (around δ 200 ppm). The carbon bearing the hydroxyl group and the phenyl group (C-3) would be a quaternary carbon and its chemical shift would be influenced by these substituents. The methyl carbon (C-4) would appear at a characteristic upfield position (around δ 25-30 ppm).
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra for small organic molecules is outlined below.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.
NMR Data Acquisition
-
Instrumentation: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is used.
-
Acquisition Parameters: Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Acquisition Parameters: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).
This guide provides a framework for the NMR analysis of this compound and related β-hydroxy ketones. While specific experimental data for the target compound remains elusive in the public domain, the comparative approach using a close analog offers valuable predictive power and a solid foundation for spectral interpretation. Researchers are encouraged to acquire their own experimental data for definitive structural confirmation.
Unraveling the Molecular Blueprint: A Comparative Guide to the Analytical Characterization of 3-Hydroxy-1,3-diphenylbutan-1-one
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a cornerstone of scientific advancement. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 3-Hydroxy-1,3-diphenylbutan-1-one, a β-hydroxy ketone. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the most appropriate analytical strategies for their work.
At the Core of the Analysis: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into a molecule's structure through its fragmentation pattern. For this compound (C₁₆H₁₆O₂, Exact Mass: 240.11503 Da), mass spectrometry reveals a characteristic fragmentation pattern dominated by the features of its ketone and tertiary alcohol functional groups.[1][2]
Theoretical Fragmentation Pattern
In the absence of a publicly available experimental mass spectrum for this compound, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry.[3][4] Under electron ionization (EI), the molecule is expected to undergo α-cleavage adjacent to the carbonyl group and the tertiary alcohol, as well as dehydration.
A key fragmentation pathway for ketones involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[3] For this compound, this would lead to the formation of characteristic benzoyl and phenacyl cations. Additionally, alcohols, particularly tertiary alcohols, are prone to dehydration (loss of H₂O).[5]
The following DOT script visualizes the predicted major fragmentation pathways:
Predicted mass spectrometry fragmentation of this compound.
A Multi-Faceted Approach: Comparison with Other Analytical Techniques
While mass spectrometry is a cornerstone of molecular analysis, a comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information.
| Analytical Technique | Information Provided | Expected Observations for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular Ion (M⁺˙) at m/z 240. Key fragments at m/z 222 (M-H₂O), 121, 105, and 77.[1][3] |
| ¹H NMR Spectroscopy | Number and environment of hydrogen atoms. | Signals for aromatic protons, a methylene (B1212753) group, a methyl group, and a hydroxyl proton. |
| ¹³C NMR Spectroscopy | Number and environment of carbon atoms. | Signals for a carbonyl carbon (~197 ppm), aromatic carbons, a carbon bearing the hydroxyl group, a methylene carbon, and a methyl carbon.[6] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | A strong absorption band for the carbonyl group (C=O) around 1680 cm⁻¹ and a broad band for the hydroxyl group (O-H) around 3400 cm⁻¹.[6] |
This multi-technique approach provides a robust and unambiguous structural confirmation of the compound. The following workflow illustrates a typical analytical sequence for the characterization of a novel compound like this compound.
General workflow for the analytical characterization of a synthesized compound.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below is a representative protocol for the analysis of a β-hydroxy ketone using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain the mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. This data is then compared with theoretical fragmentation patterns and spectral libraries.
Note: For thermally labile compounds, alternative ionization techniques such as Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) may be more suitable to minimize in-source fragmentation and preserve the molecular ion.
Conclusion
The comprehensive analysis of this compound necessitates a multi-faceted approach, with mass spectrometry providing critical information on molecular weight and fragmentation. When combined with NMR and IR spectroscopy, a complete and unambiguous structural elucidation can be achieved. This guide provides a framework for researchers to approach the analytical characterization of β-hydroxy ketones, ensuring data integrity and facilitating further research and development.
References
infrared spectroscopy of 3-Hydroxy-1,3-diphenylbutan-1-one functional groups
An objective guide to the infrared spectroscopy of 3-Hydroxy-1,3-diphenylbutan-1-one, presenting key functional group absorptions and comparative data for researchers and drug development professionals.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." This guide details the characteristic IR absorption frequencies for the functional groups in this compound, providing a basis for structural confirmation and comparison with related compounds.
The key functional groups in this compound are a hydroxyl group (-OH), a ketone carbonyl group (C=O) conjugated with an aromatic ring, and phenyl groups. Each of these groups exhibits characteristic absorption bands in the IR spectrum.
Data Presentation: Characteristic IR Absorptions
The following table summarizes the expected infrared absorption frequencies for the primary functional groups within this compound. These ranges are derived from established spectroscopic data for similar organic molecules.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity | Notes |
| Hydroxyl | O-H Stretch | 3500 - 3200 | Strong, Broad | The broad nature of this peak is a result of intermolecular hydrogen bonding.[1][2][3] |
| Ketone, Aromatic | C=O Stretch | 1690 - 1685 | Strong | The frequency is lower than a standard aliphatic ketone (~1715 cm⁻¹) due to conjugation with the adjacent phenyl group.[4][5] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | This absorption is characteristic of sp² hybridized C-H bonds found in the phenyl rings.[2][6][7] |
| Aromatic C=C | C=C Stretch | 1600 - 1475 | Medium to Weak | Aromatic rings typically show multiple bands in this region.[6][8] |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium | Arises from the sp³ hybridized C-H bonds in the butane (B89635) backbone.[2][6][7] |
| Alcohol | C-O Stretch | 1300 - 1000 | Strong | This peak confirms the presence of the alcohol functional group.[6] |
Experimental Protocol: Acquiring the IR Spectrum
This section outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.
Objective: To prepare a solid sample for FTIR analysis and acquire its infrared spectrum.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), anhydrous (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Methodology:
-
Sample Preparation:
-
Gently dry the KBr under a heat lamp or in an oven to remove any residual moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹.
-
Weigh approximately 1-2 mg of the this compound sample.
-
In the agate mortar, combine the sample with 100-200 mg of the dried KBr.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of the pellet press.
-
Ensure the powder is evenly distributed.
-
Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet indicates good sample dispersion and will yield a better spectrum.
-
-
Data Acquisition:
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Place the empty sample holder in the beam path and run a background scan. This reference spectrum accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.
-
Acquire the sample spectrum. The instrument will scan the sample across the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
The instrument's software automatically ratios the sample scan against the background scan to generate the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Compare the wavenumbers of these bands to the expected values in the data table to confirm the presence of the key functional groups. The region below 1400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.[3][7]
-
Visualization of Functional Groups and IR Regions
The following diagram illustrates the correlation between the functional groups of this compound and their characteristic absorption regions in an infrared spectrum.
Caption: Correlation of functional groups in this compound to their IR regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
comparison of 3-Hydroxy-1,3-diphenylbutan-1-one and dypnone spectroscopy
A detailed comparative analysis of the spectroscopic signatures of 3-Hydroxy-1,3-diphenylbutan-1-one, a β-hydroxy ketone, and its α,β-unsaturated counterpart, dypnone (B8250878), reveals key structural differences through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their distinct spectral characteristics, supported by experimental data and protocols.
This comparison delves into the nuanced spectroscopic data of this compound and dypnone (also known as 1,3-diphenyl-2-buten-1-one). The presence of a hydroxyl group and a saturated carbon backbone in the former, versus a conjugated double bond in the latter, gives rise to significant differences in their interaction with electromagnetic radiation and behavior under mass spectrometric fragmentation. These differences are critical for their identification, characterization, and quality control in research and development.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | This compound | Dypnone (1,3-Diphenyl-2-buten-1-one) |
| ¹H NMR | Signals for a hydroxyl proton (-OH), a methylene (B1212753) group (-CH₂-), and a methyl group (-CH₃). | A characteristic signal for a vinylic proton (=CH-) and a downfield shifted methyl group due to conjugation. |
| ¹³C NMR | A signal for a carbon bearing a hydroxyl group (C-OH) and a saturated methylene carbon. | Signals for two sp² hybridized carbons of the C=C double bond. The carbonyl carbon signal is shifted due to conjugation. |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the hydroxyl group and a C=O stretch for a non-conjugated ketone. | Absence of an O-H stretch. The C=O stretch appears at a lower wavenumber due to conjugation with the C=C double bond. |
| Mass Spectrometry | Fragmentation often involves the loss of a water molecule (H₂O) from the molecular ion. | Fragmentation patterns are influenced by the conjugated system, often showing stable acylium ions. |
Detailed Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.20-8.00 | m | Aromatic protons |
| ~5.00 | s | -OH | |
| ~3.30 | d | -CH₂- | |
| ~1.70 | s | -CH₃ | |
| Dypnone | ~7.30-8.00 | m | Aromatic protons |
| ~6.80 | s | =CH- | |
| ~2.60 | s | -CH₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~200 | C=O |
| ~125-145 | Aromatic Carbons | |
| ~75 | C-OH | |
| ~50 | -CH₂- | |
| ~30 | -CH₃ | |
| Dypnone | ~190 | C=O |
| ~125-140 | Aromatic Carbons | |
| ~155 | =C(Ph)- | |
| ~128 | =CH- | |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3450 (broad) | O-H stretch |
| ~3060, 3030 | Aromatic C-H stretch | |
| ~2970, 2930 | Aliphatic C-H stretch | |
| ~1685 | C=O stretch (non-conjugated) | |
| ~1600, 1490, 1450 | C=C aromatic stretch | |
| Dypnone | ~3060, 3030 | Aromatic C-H stretch |
| ~3010 | Vinylic C-H stretch | |
| ~1660 | C=O stretch (conjugated)[1] | |
| ~1605 | C=C stretch (conjugated) | |
| ~1595, 1490, 1445 | C=C aromatic stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | m/z | Assignment |
| This compound | 240 | [M]⁺ |
| 222 | [M - H₂O]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ | |
| Dypnone | 222 | [M]⁺ |
| 207 | [M - CH₃]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of ketones.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Dypnone, being a liquid at room temperature, can be analyzed as a neat film.[2] this compound, a solid, can be analyzed using the KBr pellet method.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and comparison of the two compounds.
Caption: Workflow for Spectroscopic Comparison.
Structural Relationship
The following diagram illustrates the structural relationship between this compound and dypnone, highlighting the key functional group differences.
Caption: Structural Relationship between Compounds.
References
The Influence of Aromatic Substituents on Aldol Condensation: A Comparative Analysis of Chalcone Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the aldol (B89426) condensation of substituted acetophenones, offering a comparative analysis of product yields, detailed experimental protocols, and mechanistic insights.
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, provides a versatile platform for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to a wide array of bioactive molecules. The electronic nature of substituents on the aromatic ring of acetophenone (B1666503) plays a pivotal role in the reaction's efficiency, directly influencing the yield of the resulting α,β-unsaturated ketone. This guide presents a comparative analysis of aldol products derived from various substituted acetophenones, supported by experimental data, to elucidate the impact of these substituents on reaction outcomes.
Comparative Analysis of Product Yields
The yield of chalcone (B49325) formation in the Claisen-Schmidt condensation between substituted acetophenones and benzaldehyde (B42025) is significantly influenced by the electronic properties of the substituent on the acetophenone ring. The data presented in the table below has been compiled from various studies employing similar base-catalyzed reaction conditions (typically sodium hydroxide (B78521) or potassium hydroxide in ethanol (B145695) at room temperature) to allow for a meaningful comparison.
| Acetophenone Substituent | Substituent Type | Product Yield (%) |
| -H (Acetophenone) | Neutral | 59 - 92% |
| p-CH₃ (4'-Methylacetophenone) | Electron-Donating | Up to 62% |
| p-OCH₃ (4'-Methoxyacetophenone) | Strong Electron-Donating | 53 - 84% |
| p-Cl (4'-Chloroacetophenone) | Electron-Withdrawing | 58.5 - 71.5% |
| p-Br (4'-Bromoacetophenone) | Electron-Withdrawing | Up to 87% |
| p-NO₂ (4'-Nitroacetophenone) | Strong Electron-Withdrawing | Up to 82% (as aldol addition product) |
Analysis of Trends:
Generally, the presence of both electron-donating and electron-withdrawing groups on the acetophenone ring can lead to good to excellent yields of the corresponding chalcone. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), enhance the electron density on the aromatic ring, which can facilitate the initial deprotonation of the α-carbon to form the enolate nucleophile.
Conversely, moderately electron-withdrawing groups like halogens (-Cl, -Br) also result in high yields. Strong electron-withdrawing groups like the nitro group (-NO₂) can significantly increase the acidity of the α-protons, favoring enolate formation. However, in some cases, the reaction with strongly deactivating groups on the benzaldehyde might not proceed to the final dehydrated chalcone, yielding the aldol addition product instead[1]. The specific reaction conditions, including the base concentration and reaction time, can also influence whether the reaction stops at the aldol addition stage or proceeds to the condensed chalcone.
Experimental Protocols
The following is a generalized experimental protocol for the base-catalyzed aldol condensation of a substituted acetophenone with benzaldehyde.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 20-60% aqueous solution) or solid NaOH
-
Ice-water bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a suitable flask, dissolve the substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice-water bath with continuous stirring.
-
Slowly add the sodium hydroxide solution dropwise to the reaction mixture. For solvent-free conditions, the reactants can be ground together with solid sodium hydroxide in a mortar and pestle[2][3].
-
Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate. Reaction times can vary from minutes to several hours depending on the specific reactants and conditions[4][5].
-
Once the reaction is complete (indicated by the cessation of precipitate formation or by thin-layer chromatography), pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 10% HCl) to neutralize the excess base and precipitate the product[4].
-
Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone[2][6].
-
Characterize the final product using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy[4].
Mechanistic Insights and Visualization
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol addition followed by a dehydration step. The following diagrams illustrate the key mechanistic steps and a general experimental workflow.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: General experimental workflow for chalcone synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. jetir.org [jetir.org]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ochem.weebly.com [ochem.weebly.com]
A Comparative Guide to Base-Catalyzed versus Acid-Catalyzed Synthesis of Aldol Products
For Researchers, Scientists, and Drug Development Professionals
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives. These motifs are prevalent in a vast array of natural products and pharmacologically active molecules. The choice between base- and acid-catalysis for this transformation can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of these two catalytic approaches, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
Mechanistic Overview: Enolate versus Enol Pathways
The fundamental difference between base- and acid-catalyzed aldol condensations lies in the nature of the nucleophilic intermediate.
Base-catalyzed aldol condensation proceeds through the formation of a resonance-stabilized enolate . A base abstracts an acidic α-hydrogen from a carbonyl compound, generating a potent carbon nucleophile. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent protonation yields the β-hydroxy carbonyl adduct, which can then undergo base-catalyzed dehydration to form the α,β-unsaturated product.[1][2]
Acid-catalyzed aldol condensation , in contrast, involves a neutral but nucleophilic enol intermediate. The acid catalyst protonates the carbonyl oxygen of one molecule, activating it as an electrophile.[2] A second molecule of the carbonyl compound tautomerizes to its enol form, which then attacks the protonated carbonyl. The resulting aldol adduct can then be dehydrated under acidic conditions.[3]
Quantitative Comparison of Reaction Parameters
Base-catalyzed aldol condensations are more commonly employed and generally offer higher yields and shorter reaction times compared to their acid-catalyzed counterparts.[3] The following table summarizes representative quantitative data for the synthesis of dibenzalacetone from benzaldehyde (B42025) and acetone (B3395972), a classic example of a Claisen-Schmidt condensation.
| Parameter | Base-Catalyzed (NaOH) | Acid-Catalyzed (HCl or H₂SO₄/AcOH) |
| Typical Yield | 90-94%[4] | Generally lower, often less than 10% to near 100% depending on substrates and conditions[3] |
| Reaction Time | 30 - 90 minutes | Can be significantly longer, sometimes requiring several days for completion[3] |
| Reaction Temperature | Room temperature (20-25°C)[4] | Variable, may require heating |
| Catalyst | Sodium Hydroxide (B78521) (NaOH) | Dry Hydrogen Chloride (HCl), Sulfuric Acid (H₂SO₄) in Acetic Acid (AcOH)[4] |
| Common Side Reactions | Self-condensation of the enolizable ketone, Cannizzaro reaction of the aldehyde.[5] | Polymerization, formation of complex mixtures[3] |
Experimental Protocols
Detailed Experimental Protocol: Base-Catalyzed Synthesis of Dibenzalacetone
This protocol is adapted from a procedure reported in Organic Syntheses.[4]
Materials:
-
Benzaldehyde (106 g, 1 mole)
-
Acetone (29 g, 0.5 mole)
-
Sodium Hydroxide (100 g)
-
Water (1 L)
-
Ethanol (B145695) (800 cc)
-
Ethyl Acetate (for recrystallization)
Procedure:
-
A solution of 100 g of sodium hydroxide in 1 L of water and 800 cc of ethanol is prepared and cooled to 20-25°C in a large vessel equipped with a mechanical stirrer.
-
A mixture of 106 g of benzaldehyde and 29 g of acetone is prepared.
-
Half of the benzaldehyde-acetone mixture is added to the stirred sodium hydroxide solution. A yellow precipitate should form within a few minutes.
-
After 15 minutes, the remainder of the benzaldehyde-acetone mixture is added.
-
The reaction mixture is stirred vigorously for an additional 30 minutes.
-
The precipitated product is collected by suction filtration and washed thoroughly with distilled water.
-
The crude product is dried at room temperature. The expected yield is 105-110 g (90-94%).
-
The crude dibenzalacetone can be purified by recrystallization from hot ethyl acetate.
General Experimental Protocol: Acid-Catalyzed Synthesis of Dibenzalacetone
Detailed, high-yield protocols for the acid-catalyzed synthesis of dibenzalacetone are less common in the literature. However, the reaction can be performed using strong acids as catalysts.[4]
Materials:
-
Benzaldehyde
-
Acetone
-
Catalyst: Dry Hydrogen Chloride (HCl) gas or a mixture of concentrated Sulfuric Acid and Glacial Acetic Acid.
General Procedure:
-
The benzaldehyde and acetone are dissolved in a suitable solvent.
-
The acid catalyst is introduced to the reaction mixture. This can involve bubbling dry HCl gas through the solution or adding a mixture of sulfuric and acetic acids.
-
The reaction is stirred, potentially with heating, and monitored for completion.
-
Upon completion, the product is isolated, typically by precipitation followed by filtration, and purified by recrystallization.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the signaling pathways for both catalytic methods and a generalized experimental workflow.
Advantages and Disadvantages
Base-Catalyzed Aldol Condensation
-
Advantages:
-
Generally faster reaction rates and higher yields.[3]
-
Milder reaction conditions (often room temperature).
-
Wide applicability and a large body of literature and established protocols.
-
-
Disadvantages:
-
Susceptible to side reactions like self-condensation if both carbonyl partners are enolizable.
-
The Cannizzaro reaction can be a competing pathway for aldehydes lacking α-hydrogens under strong basic conditions.[5]
-
The catalyst needs to be neutralized during workup.
-
Acid-Catalyzed Aldol Condensation
-
Advantages:
-
Can be advantageous for substrates that are sensitive to strong bases.
-
The catalyst is often used in smaller quantities.
-
-
Disadvantages:
Conclusion and Recommendations
For the synthesis of aldol products, particularly α,β-unsaturated ketones like dibenzalacetone, base-catalysis is generally the superior and more reliable method . It consistently provides higher yields in shorter reaction times under mild conditions. The wealth of available literature and detailed protocols for base-catalyzed aldol condensations further solidifies its position as the preferred method for most applications.
Acid-catalyzed aldol condensation remains a viable alternative, particularly in cases where the starting materials are incompatible with basic conditions. However, researchers opting for this route should be prepared for more challenging optimization, potentially longer reaction times, and lower yields. Careful consideration of the substrate's electronic properties is also crucial, as electron-donating groups on the aldehyde may favor acid catalysis, while electron-withdrawing groups tend to favor base-catalyzed conditions.[3] In the development of synthetic routes for novel compounds, a preliminary investigation using a well-established base-catalyzed protocol is often the most efficient starting point.
References
A Comparative Guide to HPLC and GC-MS for Purity Validation of 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Comprehensive Purity Assessment of 3-Hydroxy-1,3-diphenylbutan-1-one.
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, such as this compound, the rigorous validation of purity is paramount. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this ketol compound. Hypothetical, yet experimentally sound, protocols are presented based on established principles for the analysis of aromatic ketones.
Synthesis and Potential Impurities of this compound
A plausible and high-yielding synthesis route for this compound is the Mukaiyama aldol (B89426) addition.[1][2][3] This reaction involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether of acetophenone (B1666503) to another molecule of acetophenone.
Reaction: (CH₃)₃Si-O-C(Ph)=CH₂ (Silyl enol ether of Acetophenone) + Ph-C(=O)CH₃ (Acetophenone) --(Lewis Acid)--> this compound
Based on this synthetic pathway, the primary potential impurities are:
-
Unreacted Starting Materials: Acetophenone and unreacted silyl enol ether.
-
By-products of the Silyl Enol Ether Synthesis: Hexamethyldisiloxane.
-
Side-Reaction Products: Dypnone (from the self-condensation of acetophenone under certain conditions).
-
Degradation Products: Chalcone (from dehydration of the final product).
Understanding these potential impurities is crucial for developing and validating analytical methods capable of their effective separation and quantification.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and potentially thermally labile compounds like this compound.[4][5] A reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-80% B20-25 min: 80% B25-27 min: 80-50% B27-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 5 Replicate Injections | ≤ 2.0% |
Sample Preparation:
Dissolve 1 mg/mL of the this compound sample in a 50:50 mixture of Acetonitrile and Water.
Data Presentation: HPLC Method Validation (Hypothetical Data)
Linearity:
| Concentration (µg/mL) | Peak Area |
| 50 | 450,210 |
| 100 | 901,530 |
| 150 | 1,349,870 |
| 200 | 1,802,340 |
| 250 | 2,248,960 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery):
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.1 | 99.3% |
Precision (Repeatability):
| Injection | Peak Area |
| 1 | 901,450 |
| 2 | 902,110 |
| 3 | 900,980 |
| 4 | 901,870 |
| 5 | 902,540 |
| 6 | 901,130 |
| Mean | 901,680 |
| Standard Deviation | 580.3 |
| %RSD | 0.064% |
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a moderately polar and potentially thermally labile compound like this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.[6][7]
Experimental Protocol: GC-MS (with Derivatization)
This method is suitable for confirming the identity of the main component and identifying volatile impurities.
Derivatization (Silylation): To a solution of the sample in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 290 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
System Suitability:
| Parameter | Acceptance Criteria |
| Peak Shape | Symmetrical |
| Signal-to-Noise Ratio | ≥ 10 for a known low-level impurity |
Sample Preparation:
Prepare a 1 mg/mL solution of the sample in the derivatization solvent and follow the silylation procedure.
Comparison of HPLC and GC-MS for Purity Validation
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds; may require derivatization for polar or labile analytes. |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification of volatile impurities and confirmation of analyte identity. |
| Instrumentation Complexity | Moderate. | High. |
| Sample Preparation | Generally simple dissolution. | Can be more complex, often requiring derivatization. |
| Identification Power | Based on retention time and UV spectrum; less specific than MS. | High confidence in identification through mass spectral library matching. |
| Sensitivity | Good with UV detection. | Very high, especially in Selected Ion Monitoring (SIM) mode. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 15-30 minutes per sample, plus derivatization time. |
Workflow for Purity Validation
Caption: Workflow for the purity validation of this compound.
Conclusion
For the routine quality control and quantitative purity assessment of this compound, HPLC-UV stands out as the more direct and robust method, especially given the potential thermal lability of the ketol functional group. It provides accurate and precise quantification of the main component and non-volatile impurities.
GC-MS , on the other hand, serves as an excellent complementary technique. Its strength lies in the definitive identification of volatile and semi-volatile impurities, which might be present from the synthesis. The requirement for derivatization adds a step to the sample preparation but provides high specificity.
Ultimately, a comprehensive purity validation strategy for this compound would leverage the strengths of both techniques: HPLC for accurate quantification and GC-MS for confident identification of potential impurities. The choice between them for routine analysis will depend on the specific impurities that need to be controlled.
References
- 1. lookchem.com [lookchem.com]
- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to Theoretical vs. Experimental Spectroscopic Data of β-Hydroxy Ketones: An Analysis of 3-Hydroxy-1,3-diphenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental spectroscopic data for 3-hydroxy-1,3-diphenylpropan-1-one (B8639201), a close structural analog of 3-Hydroxy-1,3-diphenylbutan-1-one. Due to the limited availability of a complete public dataset for this compound, this analysis focuses on its demethylated analog to illustrate the comparative methodology. The principles and techniques described herein are directly applicable to the analysis of this compound and other β-hydroxy ketones.
The structural elucidation of organic compounds is a cornerstone of chemical and pharmaceutical research. A combination of experimental spectroscopic data and theoretical calculations provides a powerful approach for unambiguous structure verification. This guide presents a summary of experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for 3-hydroxy-1,3-diphenylpropan-1-one and outlines the computational methods used to predict these spectroscopic properties.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the available experimental spectroscopic data for 3-hydroxy-1,3-diphenylpropan-1-one.
Table 1: Experimental ¹H NMR Spectroscopic Data for 3-Hydroxy-1,3-diphenylpropan-1-one
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.96 | d | 8.0 | 2H | Aromatic (ortho to C=O) |
| 7.62 – 7.55 | m | - | 1H | Aromatic (para to C=O) |
| 7.46 | dd | 11.1, 7.6 | 4H | Aromatic |
| 7.39 | t | 7.5 | 2H | Aromatic |
| 7.34 – 7.28 | m | - | 1H | Aromatic |
| 5.36 | t | 6.2 | 1H | CH-OH |
| 3.61 | br | - | 1H | OH |
| 3.41 – 3.33 | m | - | 2H | CH₂ |
Data sourced from a supplementary information file for a research article.[1]
Table 2: Experimental ¹³C NMR Spectroscopic Data for 3-Hydroxy-1,3-diphenylpropan-1-one [1]
| Chemical Shift (δ, ppm) | Assignment |
| 199.9 | C=O |
| 143.0 | Aromatic (C-ipso attached to CH-OH) |
| 136.5 | Aromatic (C-ipso attached to C=O) |
| 133.4 | Aromatic (CH) |
| 128.5 | Aromatic (CH) |
| 128.4 | Aromatic (CH) |
| 128.0 | Aromatic (CH) |
| 127.5 | Aromatic (CH) |
| 125.6 | Aromatic (CH) |
| 69.9 | CH-OH |
| 47.3 | CH₂ |
Data sourced from a supplementary information file for a research article.[1]
Table 3: Experimental vs. Theoretical Infrared (IR) Spectroscopic Data
| Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Vibrational Mode |
| ~3400 (broad) | (Calculated) | O-H stretch |
| ~3100-3000 | (Calculated) | Aromatic C-H stretch |
| ~2900 | (Calculated) | Aliphatic C-H stretch |
| ~1680 | (Calculated) | C=O stretch |
| ~1600, 1450 | (Calculated) | Aromatic C=C stretch |
| ~1200-1000 | (Calculated) | C-O stretch |
Note: Specific experimental IR data for 3-hydroxy-1,3-diphenylpropan-1-one was not available in the searched literature. The values presented are typical for β-hydroxy ketones. Theoretical values would be obtained from computational calculations as described in the protocols below.
Experimental and Theoretical Protocols
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) with a specified resolution.
Theoretical Protocols
Computational Methodology
Theoretical spectroscopic data are typically calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). The general workflow is as follows:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step as the calculated spectroscopic properties are highly dependent on the molecular geometry.
-
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations provide the theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
NMR Shielding Calculations: The magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.
-
Chemical Shift Calculation: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as TMS (δ = σ_ref - σ_calc).
A variety of DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) can be employed, and the choice of method can influence the accuracy of the predicted spectra.[2][3]
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data.
Caption: Workflow for comparing experimental and theoretical spectroscopic data.
Conclusion
References
Safety Operating Guide
Prudent Disposal of 3-Hydroxy-1,3-diphenylbutan-1-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Hydroxy-1,3-diphenylbutan-1-one.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled, and sealable container. The container must be compatible with the chemical.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled, and sealable container intended for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Contaminated Materials: Any materials, such as filter paper, weighing boats, or pipette tips, that have come into contact with the compound should be considered contaminated and disposed of in the solid chemical waste container.
-
-
Waste Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
Attach any other labels required by your institution, which may include hazard pictograms if known.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from ignition sources and incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a chemical waste pickup.
-
Follow their specific procedures for requesting a pickup, which may involve an online form or a direct call.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as part of your laboratory's chemical inventory and waste management records.
-
Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| CAS Number | 6397-70-2 |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | No data available |
Experimental Protocols
As this document provides procedural guidance for disposal, no experimental protocols are cited.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3-Hydroxy-1,3-diphenylbutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, the hazard profile must be inferred from similar molecules. Compounds with ketone and hydroxyl functional groups can cause skin, eye, and respiratory irritation. Therefore, robust PPE is essential to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended for handling similar organic compounds. Always inspect gloves for degradation or punctures before use.[3] |
| Skin and Body Protection | Chemically impervious lab coat or apron. | Wear appropriate protective clothing to prevent skin exposure. Closed-toe shoes are mandatory.[4] |
| Respiratory Protection | Use a NIOSH-approved respirator if engineering controls are insufficient. | Recommended when handling the powder outside of a certified chemical fume hood or in case of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of 3-Hydroxy-1,3-diphenylbutan-1-one.
Pre-Operational Checks:
-
Ventilation: Ensure a certified chemical fume hood is operational.
-
PPE Inspection: Inspect all PPE for integrity. Don fresh, appropriate gloves.
-
Emergency Equipment: Confirm a safety shower, eyewash station, and appropriate fire extinguisher are accessible.
-
Spill Kit: Have a spill kit rated for chemical spills readily available.
Chemical Handling:
-
Work Area: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Dispensing: Handle as a solid to avoid dust formation. Dispense slowly and carefully to avoid creating airborne particles. Keep the container tightly closed when not in use.
-
Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.
Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove gloves and any contaminated PPE using the proper technique to avoid skin contact. Dispose of them as hazardous waste.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Step-by-Step Waste Management
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Treat this compound as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a compatible, labeled hazardous waste container for organic solvent waste. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Do not pour this chemical down the drain or dispose of it in regular trash.[5]
-
First Aid Measures
In the event of exposure, prompt action is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[4] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
